Ca-170
Description
PD-L1/PD-L2/VISTA Antagonist this compound is an orally bioavailable small molecule inhibitor of the immune checkpoint regulatory proteins programmed cell death ligand-1 (PD-L1; B7-H1; CD274), PD-L2, and V-domain immunoglobulin (Ig) suppressor of T-cell activation (VISTA; programmed death 1 homolog; PD1H; PD-1H), with potential negative immune checkpoint regulatory and antineoplastic activities. Upon oral administration, PD-L1/PD-L2/VISTA antagonist this compound targets and binds to PD-L1, PD-L2 and VISTA. This inhibits PD-L1/PD-L2/VISTA-mediated signaling, abrogates the PD-L1-, PD-L2- and VISTA-induced suppression of T-lymphocyte immune responses, enhances cytotoxic T-cell proliferation and activation against tumor cells, increases cytokine production by T-cells, and inhibits tumor cell growth. PD-L1, PD-L2 and VISTA, negative checkpoint molecules of immune activation, play key roles in the suppression of T-cell functions.
Propriétés
IUPAC Name |
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4-,5+,6+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOBENSCBRZVSP-LKXGYXEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1673534-76-3 | |
| Record name | CA-170 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673534763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CA-170 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646MN6KQ16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CA-170
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CA-170 is a first-in-class, orally bioavailable small molecule designed as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] By targeting these two key negative regulators of T-cell function, this compound aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[2] Preclinical studies have demonstrated its ability to rescue T-cell proliferation and effector functions, leading to anti-tumor activity in various models.[3][4] However, the precise mechanism of action, particularly its interaction with PD-L1, has been a subject of scientific debate, with some studies questioning direct binding and proposing an alternative model of action.[5][6] This guide provides a comprehensive overview of the proposed mechanisms of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.
Introduction to this compound and its Targets
This compound is an investigational new drug developed by Aurigene Discovery Technologies and Curis, Inc. as a potential cancer immunotherapy.[2][7] It is designed to orally target two distinct and non-redundant immune checkpoint pathways that contribute to tumor immune evasion.[3][8]
-
PD-L1 (Programmed Death-Ligand 1): A transmembrane protein expressed on various cells, including tumor cells. Its interaction with the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[3]
-
VISTA (V-domain Ig Suppressor of T-cell Activation): Another negative checkpoint regulator predominantly expressed on hematopoietic cells, particularly myeloid cells and regulatory T-cells within the tumor microenvironment. VISTA also suppresses T-cell activation and proliferation through pathways that are distinct from the PD-1/PD-L1 axis.[3][8]
By dually targeting both PD-L1 and VISTA, this compound is hypothesized to provide a more comprehensive blockade of immune suppression than targeting either pathway alone.[8]
Proposed Mechanism of Action
The mechanism of action of this compound is multifaceted and involves distinct interactions with its two primary targets, PD-L1 and VISTA. A significant point of discussion in the scientific community is the nature of this compound's interaction with PD-L1.
Interaction with PD-L1: A Point of Controversy
There are two prevailing hypotheses regarding how this compound antagonizes the PD-L1 pathway:
Hypothesis A: Formation of a Defective Ternary Complex
The developers of this compound propose a novel mechanism wherein the molecule binds to PD-L1 and, instead of preventing the PD-1/PD-L1 interaction, it facilitates the formation of a non-functional or "defective" ternary complex. This model suggests that while the physical interaction between PD-1 and PD-L1 may still occur, the presence of this compound bound to PD-L1 prevents the downstream signaling that leads to T-cell inhibition. Evidence supporting this includes functional data showing a rescue of T-cell activity and cellular NMR spectroscopy data suggesting binding of this compound to cellular PD-L1 in its native environment. The developers argue that traditional biophysical assays might fail to detect this interaction due to the use of E. coli-expressed proteins lacking necessary post-translational modifications.
Hypothesis B: Lack of Direct Binding and an Indirect Mechanism
Conversely, several independent research groups have published findings from biophysical assays, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Homogeneous Time-Resolved Fluorescence (HTRF), which did not detect direct binding of this compound to purified human or mouse PD-L1 protein.[5][6] These studies, which included positive controls that did show binding, suggest that this compound may not directly interact with PD-L1 in the way a traditional competitive antagonist would.[5] This has led to speculation that this compound might exert its effects on the PD-L1 pathway through an indirect mechanism, or that its primary anti-tumor effects are mediated through its interaction with VISTA.
Interaction with VISTA
This compound is also reported to be an antagonist of VISTA.[1][2] By inhibiting VISTA, this compound is thought to relieve the suppression of T-cell function mediated by this pathway. This is particularly relevant in the tumor microenvironment where VISTA is highly expressed on myeloid cells.[8] Combined blockade of both VISTA and PD-L1 has been shown in preclinical models to result in enhanced anti-tumor activity compared to blocking either pathway individually.[8]
Downstream Signaling Pathways
Regardless of the precise binding mechanics with PD-L1, the functional outcome of this compound treatment is the restoration of T-cell-mediated anti-tumor immunity. The proposed signaling pathways are visualized below.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Bioavailability (Oral) | Plasma Half-life |
| Mouse | ~40% | ~0.5 hours |
| Cynomolgus Monkey | <10% | ~3.25 - 4.0 hours |
| Data sourced from preclinical studies presented at scientific conferences.[9][10] |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Dosing | Tumor Growth Inhibition |
| B16/F1 Melanoma | 10 mg/kg | 23% |
| B16/F1 Melanoma | 100 mg/kg | 41% |
| Data from a study in B16/F1 syngeneic mouse tumor model.[11] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following sections provide representative protocols for the key assays used to characterize this compound and similar small molecule immune checkpoint inhibitors.
T-Cell Proliferation Rescue Assay
This assay assesses the ability of this compound to restore T-cell proliferation that has been suppressed by PD-L1 or VISTA.
Objective: To measure the rescue of T-cell proliferation from PD-L1 or VISTA-mediated inhibition.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant human PD-L1-Fc or VISTA-Fc fusion protein
-
Anti-CD3 antibody (e.g., OKT3)
-
This compound (at various concentrations)
-
Anti-PD-1 antibody (positive control)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining dye
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
Protocol:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) and either PD-L1-Fc or VISTA-Fc (e.g., 5 µg/mL) overnight at 4°C. Control wells are coated with anti-CD3 and a control Ig protein.
-
PBMC Preparation and Staining: Isolate PBMCs from healthy donor blood. Label the PBMCs with CFSE according to the manufacturer's protocol.
-
Cell Seeding and Treatment: Wash the coated plates. Seed the CFSE-labeled PBMCs at a density of 2 x 10^5 cells/well. Add this compound at a range of concentrations. Include wells with a known anti-PD-1 antibody as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Data Acquisition and Analysis: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence, which indicates cell proliferation.
References
- 1. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Aurigene and its Partner Curis Announce the dosing of this compound in Phase II India trial - Aurigene [aurigene.com]
- 3. researchgate.net [researchgate.net]
- 4. curis.com [curis.com]
- 5. invivogen.com [invivogen.com]
- 6. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drreddys.com [drreddys.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. PD‐1/PD‐L1 reporter assay [bio-protocol.org]
An In-depth Technical Guide to CA-170: A Novel Oral Immune Checkpoint Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CA-170 is a first-in-class, orally bioavailable small molecule investigational drug designed as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA).[1][2][3][4] Developed by Aurigene Oncology, this compound aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells by inhibiting key negative regulators of T-cell activation.[1] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available experimental data for this compound.
Chemical Structure and Properties
This compound is a tripeptide-based small molecule.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid | [1][5] |
| CAS Number | 1673534-76-3 | [1][5] |
| Molecular Formula | C12H20N6O7 | [1][5] |
| Molar Mass | 360.327 g·mol−1 | [1] |
| SMILES | C--INVALID-LINK--O)NC(=O)N--INVALID-LINK--N)C1=NC(=NO1)--INVALID-LINK--N">C@HO | [1][5] |
| InChI Key | HFOBENSCBRZVSP-LKXGYXEUSA-N | [1][5] |
| Appearance | Solid | [4] |
| Solubility | 50 mM in DMSO | [4] |
Mechanism of Action and Signaling Pathway
This compound is designed to function as an immune checkpoint inhibitor by targeting both the PD-1/PD-L1 and VISTA pathways.[2] These pathways are crucial for immune homeostasis but are often exploited by cancer cells to evade immune surveillance. By blocking these checkpoints, this compound is intended to restore T-cell-mediated anti-tumor immunity.[5]
Upon oral administration, this compound is proposed to bind to PD-L1, PD-L2, and VISTA, thereby preventing their interaction with their respective receptors on T-cells (PD-1 and an unknown receptor for VISTA).[3][5] This inhibition is expected to abrogate the suppression of T-lymphocyte immune responses, leading to enhanced cytotoxic T-cell proliferation and activation against tumor cells, increased cytokine production, and ultimately, inhibition of tumor cell growth.[5]
However, it is important to note a significant controversy in the scientific literature regarding the direct binding of this compound to PD-L1. Some studies have reported no conclusive biophysical evidence of a direct interaction between this compound and human PD-L1, as determined by NMR binding assays and HTRF assays.[6][7] This suggests that the precise mechanism of action may be more complex than a simple direct blockade of the PD-1/PD-L1 interaction.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed mechanism of action of this compound.
Preclinical and Clinical Data
This compound has undergone preclinical evaluation and has advanced to Phase I and II clinical trials.[6][8]
Preclinical In Vivo Efficacy
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Source |
| B16F1 Melanoma | This compound | 10 mg/kg | 23% | [8] |
| B16F1 Melanoma | This compound | 30 mg/kg | 41% | [8] |
| MC38 Colon Adenocarcinoma | This compound | Not Specified | 43% | [8] |
| MC38 Colon Adenocarcinoma | anti-PD-1 | Not Specified | 36% | [8] |
Pharmacokinetic Properties
| Species | Oral Bioavailability | Plasma Half-life | Source |
| Mice | ~40% | 0.5 hours | [9] |
| Cynomolgus Monkeys | <10% | 3.25 - 4.0 hours | [9] |
Clinical Trial Information
A Phase 1 clinical trial (NCT02812875) was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors or lymphomas.[2][6] The starting dose was 50 mg administered orally once daily in 21-day cycles.[8] Phase II trials have also been initiated for various cancers.[6]
Experimental Protocols
Detailed experimental protocols for this compound are proprietary to the developing company. However, based on the published literature, a representative workflow for evaluating the in vitro activity of this compound can be outlined.
In Vitro T-Cell Activation Assay Workflow
The following diagram illustrates a general workflow for an in vitro assay to measure the ability of this compound to restore T-cell activation in the presence of PD-L1.
Caption: Workflow for an in vitro T-cell activation assay.
This protocol would involve co-culturing effector T-cells (such as Jurkat cells) with artificial antigen-presenting cells (aAPCs) that express PD-L1. Upon stimulation of the T-cell receptor, the inhibitory effect of the PD-L1/PD-1 interaction would be measured. The addition of this compound would be expected to reverse this inhibition, leading to increased cytokine production and T-cell proliferation.
Conclusion
This compound represents a promising development in cancer immunotherapy as an orally available small molecule targeting the PD-L1 and VISTA immune checkpoints. Preclinical data have demonstrated its potential to enhance anti-tumor immune responses. However, the controversy surrounding its direct binding to PD-L1 highlights the need for further research to fully elucidate its mechanism of action. Ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients with advanced cancers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound | PD-1/PD-L1 | CAS 1673534-76-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. This compound (CA170) | VISTA/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | C12H20N6O7 | CID 126843231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. curis.com [curis.com]
- 9. Unlocking the Potential of this compound: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis and Purification of CA-170
For Researchers, Scientists, and Drug Development Professionals
Introduction: CA-170 is a first-in-class, orally bioavailable small molecule inhibitor of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T cell activation (VISTA). By targeting these key negative regulators of T-cell activation, this compound is under investigation as a promising therapeutic agent in oncology, aiming to restore and enhance the immune system's ability to recognize and eliminate tumor cells. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on publicly available patent literature.
Chemical Profile of this compound
| Parameter | Value |
| IUPAC Name | (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid |
| Molecular Formula | C₁₂H₂₀N₆O₇ |
| Molecular Weight | 360.33 g/mol |
| CAS Number | 1673534-76-3 |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the coupling of key building blocks and the formation of the central 1,2,4-oxadiazole ring. The general synthetic strategy, as outlined in patent literature (WO2015033299A1), involves solid-phase peptide synthesis (SPPS) techniques followed by cyclization and deprotection steps.
Experimental Protocol for Synthesis
The following protocol is a representative example based on the methodologies described for similar compounds in the patent literature.
Materials and Reagents:
-
Fmoc-protected amino acids (Fmoc-L-Asn(Trt)-OH, Fmoc-L-Thr(tBu)-OH)
-
(R)-2-amino-2-(hydroxyethyl)acetonitrile
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Deprotection reagents (e.g., piperidine in DMF, trifluoroacetic acid)
-
Resin for solid-phase synthesis (e.g., Rink Amide resin)
-
Solvents (DMF, DCM, etc.)
Step-by-Step Procedure:
-
Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF).
-
First Amino Acid Coupling: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF. Couple Fmoc-L-Asn(Trt)-OH to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.
-
Chain Elongation: Repeat the deprotection and coupling steps to add the subsequent amino acid, Fmoc-L-Thr(tBu)-OH.
-
Formation of the Amidoxime: React the terminal amine with hydroxylamine to form the corresponding amidoxime.
-
1,2,4-Oxadiazole Ring Formation: React the amidoxime with an activated carboxylic acid derivative of (R)-2-amino-2-(hydroxyethyl)acetonitrile to form the 1,2,4-oxadiazole ring.
-
Cleavage and Deprotection: Cleave the synthesized molecule from the resin and remove the side-chain protecting groups (Trt and tBu) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water.
-
Work-up: Precipitate the crude product in cold diethyl ether, centrifuge to collect the solid, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound via solid-phase synthesis.
Purification of this compound
The crude this compound obtained from synthesis requires purification to remove impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage and deprotection steps. The primary method for purification is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol for Purification
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Acetonitrile in 0.1% TFA in water
-
Lyophilizer
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 5% Mobile Phase B in Mobile Phase A).
-
Method Development (Analytical Scale): Develop a suitable gradient method on an analytical RP-HPLC system to achieve good separation of the target compound from impurities. A typical gradient might be a linear increase from 5% to 50% Mobile Phase B over 30 minutes.
-
Scale-up to Preparative Scale: Scale up the analytical method to a preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Purification Run: Inject the prepared crude sample onto the preparative column and run the gradient method.
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound, as identified by UV absorbance (typically at 220 nm and 280 nm).
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white solid.
Purification Workflow Diagram
Caption: Purification workflow for this compound using preparative RP-HPLC.
Data Presentation
| Parameter | Typical Value | Method of Analysis |
| Synthesis Yield (Crude) | 40-60% | Gravimetric |
| Purity (after purification) | >95% | Analytical RP-HPLC |
| Identity Confirmation | Consistent with theoretical mass | LC-MS |
| Structure Elucidation | Consistent with proposed structure | ¹H NMR, ¹³C NMR |
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the interaction between PD-1 and its ligands, PD-L1 and PD-L2, as well as the VISTA pathway. This disrupts the inhibitory signals that tumor cells use to evade the immune system, thereby restoring T-cell activation and promoting an anti-tumor immune response.
PD-1/PD-L1 Signaling Pathway Inhibition Diagram
Caption: this compound inhibits the PD-1/PD-L1 signaling pathway.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available information. The experimental protocols provided are representative and may require optimization. All laboratory work should be conducted in accordance with appropriate safety guidelines.
An In-depth Technical Guide to the Biological Activity of Ca-170
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ca-170, also known as AUPM170, is a first-in-class, orally bioavailable small molecule designed to act as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] Developed to offer a convenient oral alternative to intravenous antibody therapies, this compound aims to restore anti-tumor immune responses by blocking inhibitory signals that suppress T-cell activity.[4][5] This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Mechanism of Action
This compound is designed to reverse the immunosuppressive effects of the PD-1/PD-L1 and VISTA pathways, thereby enhancing the proliferation and effector functions of T-cells.[4] The proposed mechanisms involve:
-
Inhibition of PD-L1 and PD-L2 Signaling: this compound is reported to functionally antagonize the interaction between PD-1 and its ligands, PD-L1 and PD-L2. This blockade is intended to prevent the deactivation of T-cells in the tumor microenvironment, leading to an enhanced cytotoxic T-cell response against tumor cells.[2] One proposed mechanism suggests that this compound induces the formation of a defective ternary complex between PD-1 and PD-L1 without directly preventing their binding, thus inhibiting downstream signaling.[4][6] However, it is important to note that some studies using biophysical assays like NMR have not been able to confirm a direct binding interaction between this compound and PD-L1.[7][8]
-
Antagonism of the VISTA Pathway: this compound also targets the VISTA pathway, another critical negative checkpoint regulator of T-cell function.[1][2] By inhibiting VISTA-mediated signaling, this compound is believed to further activate both innate and adaptive immunity.[9] Some research suggests that the anti-tumor effects of this compound may be primarily driven by its activity on the VISTA pathway.[8]
Signaling Pathways
The following diagrams illustrate the proposed mechanism of action of this compound on the PD-1/PD-L1 and VISTA signaling pathways.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity and pharmacokinetic properties of this compound.
Table 1: In Vitro Functional Activity
| Assay Type | Cell Type | Readout | Result | Reference |
| T-cell Proliferation Rescue | Lymphocytes | Proliferation | Potent activity comparable to blocking antibodies | [10] |
| IFN-γ Secretion Rescue (PD-L1) | Human PBMCs | IFN-γ release | Potent rescue of IFN-γ secretion | [6][10] |
| IFN-γ Secretion Rescue (VISTA) | Human PBMCs | IFN-γ release | Potent rescue of IFN-γ secretion | [6][10] |
| Immune Checkpoint Blockade Bioassay | CHO-K1 (hPD-L1) + Jurkat (hPD-1) | Luciferase activity | Did not restore T-cell activation | [11] |
Table 2: Pharmacokinetic Parameters
| Species | Bioavailability (Oral) | Plasma Half-life | Reference |
| Mouse | ~40% | ~0.5 hours | [5][10] |
| Cynomolgus Monkey | <10% | ~3.25 - 4.0 hours | [5][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
T-Cell Proliferation and IFN-γ Secretion Rescue Assays
This protocol describes a general workflow for assessing the ability of this compound to rescue T-cell function from PD-L1 or VISTA-mediated inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of this compound: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
In Vitro Profile of CA-170: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical In Vitro Evaluation of the Oral Immune Checkpoint Antagonist, CA-170
Introduction
This compound, a first-in-class, orally bioavailable small molecule, has been a subject of significant interest in the field of immuno-oncology. Developed by Aurigene Discovery Technologies and licensed by Curis, Inc., this compound is designed to target the immune checkpoint pathways of Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] This technical guide provides a comprehensive summary of the preliminary in vitro studies of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel cancer immunotherapies.
A notable aspect of this compound's development is the scientific debate surrounding its direct molecular interactions. While initial reports from its developers suggested direct binding and inhibition of PD-L1, subsequent independent biophysical studies have contested this claim, proposing an alternative mechanism of action. This guide will present the data from both perspectives to offer a balanced and comprehensive overview.
Quantitative In Vitro Data Summary
The following tables summarize the available quantitative data from various in vitro assays conducted on this compound and relevant control compounds.
| Compound | Assay | Target | Result | Source |
| This compound | Homogeneous Time-Resolved FRET (HTRF) | hPD-1/hPD-L1 complex disruption | No response observed | [3] |
| AUNP-12 (precursor peptide) | Homogeneous Time-Resolved FRET (HTRF) | hPD-1/hPD-L1 complex disruption | No response observed | [3] |
| Peptide-57 (Control) | Homogeneous Time-Resolved FRET (HTRF) | hPD-1/hPD-L1 complex disruption | IC50: 45.4 ± 0.001 nM | [3] |
| BMS-1166 (Control) | Homogeneous Time-Resolved FRET (HTRF) | hPD-1/hPD-L1 complex disruption | IC50: 7.7 ± 0.01 nM | [3] |
Table 1: HTRF Assay Data for PD-1/PD-L1 Complex Disruption. This table presents the half-maximal inhibitory concentration (IC50) values from an HTRF assay designed to measure the disruption of the human PD-1 and PD-L1 protein interaction. While control compounds demonstrated potent inhibition, this compound and its precursor did not show activity in this assay format.
| Assay | Description | Reported Outcome for this compound | Source |
| T-cell Proliferation Rescue | Measures the ability of this compound to restore the proliferation of T-lymphocytes that have been suppressed by the presence of PD-L1, PD-L2, or VISTA proteins. | Dose-dependent enhancement of T-lymphocyte proliferation.[1][4] | [1][4] |
| IFN-γ Secretion Rescue | Quantifies the rescue of Interferon-gamma (IFN-γ) secretion from T-cells that are inhibited by PD-L1, PD-L2, or VISTA. | Dose-dependent rescue of IFN-γ secretion.[1] | [1] |
| Nuclear Magnetic Resonance (NMR) Binding Assay | A biophysical method to determine direct molecular binding between a small molecule and a target protein. | No direct binding observed between this compound and human or mouse PD-L1, or human PD-1.[3] | [3] |
| Cell-based PD-1/PD-L1 Blockade Bioassay | A cellular assay to assess the ability of a compound to block the inhibitory signaling between PD-1 and PD-L1 expressing cells. | Failed to restore the activation of PD-1/PD-L1-blocked Jurkat T-cells.[3] | [3] |
Table 2: Summary of Functional and Biophysical In Vitro Assays for this compound. This table outlines the key in vitro assays used to characterize the activity of this compound and summarizes the reported findings. While functional assays suggest activity in rescuing T-cell function, biophysical assays have not confirmed direct binding to PD-L1.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in the evaluation of this compound.
T-Cell Proliferation Rescue Assay
Objective: To assess the ability of this compound to restore T-cell proliferation in the presence of inhibitory checkpoint proteins (PD-L1, PD-L2, or VISTA).
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Stimulation: Activate T-cells within the PBMC population using anti-CD3 and anti-CD28 antibodies.
-
Co-culture Setup: Co-culture the activated T-cells with Chinese Hamster Ovary (CHO) cells engineered to express human PD-L1, PD-L2, or VISTA.
-
Compound Treatment: Treat the co-cultures with a range of concentrations of this compound or a vehicle control.
-
Proliferation Measurement: After a 72-hour incubation period, assess T-cell proliferation using a standard method such as the incorporation of 3H-thymidine or a CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: Plot the proliferation data against the compound concentration to determine the dose-dependent effect of this compound on rescuing T-cell proliferation.
IFN-γ Secretion Rescue Assay
Objective: To measure the ability of this compound to restore the secretion of the pro-inflammatory cytokine IFN-γ from T-cells suppressed by checkpoint proteins.
Methodology:
-
Cell Culture: Follow steps 1-4 of the T-Cell Proliferation Rescue Assay protocol.
-
Supernatant Collection: After the 72-hour incubation, centrifuge the culture plates and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-γ in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Correlate the IFN-γ concentrations with the respective concentrations of this compound to evaluate the dose-dependent rescue of cytokine secretion.
Homogeneous Time-Resolved FRET (HTRF) Assay for PD-1/PD-L1 Disruption
Objective: To determine if this compound can directly disrupt the interaction between PD-1 and PD-L1 proteins.
Methodology:
-
Reagents: Use recombinant human PD-1 and PD-L1 proteins, with one protein labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
Assay Setup: In a microplate, combine the labeled PD-1 and PD-L1 proteins in the presence of increasing concentrations of this compound or control compounds.
-
Incubation: Incubate the plate at room temperature to allow for protein-protein interaction and potential disruption by the test compound.
-
Signal Detection: Measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection. A high signal indicates proximity of the donor and acceptor (i.e., an intact PD-1/PD-L1 complex), while a low signal indicates disruption.
-
Data Analysis: Calculate the percent inhibition of the PD-1/PD-L1 interaction for each compound concentration and determine the IC50 value, if applicable.
Nuclear Magnetic Resonance (NMR) Binding Assay
Objective: To investigate the direct binding of this compound to the PD-L1 protein at an atomic level.
Methodology:
-
Protein Preparation: Prepare a solution of 15N-labeled recombinant human PD-L1 protein.
-
NMR Spectroscopy: Acquire a baseline 1H-15N HSQC spectrum of the PD-L1 protein.
-
Titration: Add increasing molar excesses of this compound to the protein solution.
-
Spectral Acquisition: Acquire a 1H-15N HSQC spectrum after each addition of the compound.
-
Data Analysis: Analyze the spectra for chemical shift perturbations in the protein's signals. Significant and specific shifts upon addition of the compound would indicate direct binding.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PD-1/PD-L1 Signaling Pathway
References
Technical Guide: Physicochemical Profile of CA-170
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the available solubility and stability data for CA-170 (also known as AUPM-170), an investigational, orally bioavailable small molecule designed to dually inhibit the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T cell Activation (VISTA)[1][2][3]. The information herein is compiled to support research and development activities.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation development. This compound has been characterized as insoluble in aqueous media, necessitating the use of organic solvents or specialized formulations for experimental and preclinical use[1][4].
Quantitative Solubility Data
The following table summarizes the known solubility parameters of this compound in various solvent systems.
| Solvent/System | Solubility | Molar Concentration (mM) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 72 mg/mL | 199.82 | [1][4] |
| Dimethyl Sulfoxide (DMSO)* | 28.5 mg/mL | 79.10 | [5] |
| Water | Insoluble | N/A | [1][4] |
| Ethanol | Insoluble | N/A | [1][4] |
| In Vivo Formulations | |||
| 5% DMSO + 40% PEG300 + 5% Tween80 + 50% Saline | ≥ 2.5 mg/mL | 6.94 | [2] |
| 5% DMSO + 95% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 6.94 | [2] |
| 1% DMSO + 99% Saline | ≥ 0.5 mg/mL | 1.39 | [2] |
| Carboxymethyl Cellulose Sodium (CMC-Na) | ≥ 5 mg/mL (Homogeneous suspension) | N/A | [4] |
*Note: Solubility in DMSO can be affected by its hygroscopic nature; use of fresh DMSO is recommended to achieve maximum solubility.[1][5]
Experimental Protocols for Solubility Determination
While the specific protocols used for this compound have not been publicly disclosed, the following represent standard industry methodologies for determining the solubility of investigational small molecules.
This high-throughput method is typically used in early drug discovery to assess the solubility of compounds upon their transition from a DMSO stock solution to an aqueous buffer[6][7][8].
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate[9].
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration[9]. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility[7].
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours)[7][9].
-
Measurement: Use a nephelometer to measure the light scattering in each well. Increased scattering indicates the formation of precipitate, allowing for the determination of the kinetic solubility limit[9].
This "shake-flask" method measures the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development[2][3][6][7].
-
Compound Addition: Add an excess amount of solid, crystalline this compound powder to a series of vials containing a precise volume of the test solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached[2][8].
-
Sample Separation: After incubation, separate the undissolved solid from the solution. This is achieved by high-speed centrifugation or filtration using a low-binding filter plate[2][6].
-
Quantification: Aspirate the resulting supernatant (saturated solution).
-
Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard curve[2][7][8].
Stability Profile
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature and light, and to establish a shelf life and recommended storage conditions.
Storage and Stability Data
The following table summarizes the recommended storage conditions and stability of this compound.
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 Years | [1][4][5] |
| Powder | 0 - 4°C | Short-term (days to weeks) | [10] |
| In Solvent (e.g., DMSO) | -80°C | 1-2 Years | [1][5] |
| In Solvent (e.g., DMSO) | -20°C | 1 Year | [5] |
Experimental Protocols for Stability Assessment
The stability of a new chemical entity is typically evaluated using a stability-indicating analytical method, often developed through forced degradation studies as mandated by ICH guidelines[10][11].
Forced degradation studies are performed to identify likely degradation products and demonstrate the specificity of the analytical method[10][11].
-
Objective: To achieve 10-20% degradation of the API[12].
-
Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:
-
Acid Hydrolysis: 0.1 M - 1 M HCl at room temperature, escalating to 70°C if needed[4].
-
Base Hydrolysis: 0.1 M - 1 M NaOH at room temperature, escalating to 70°C if needed[4].
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature[13].
-
Thermal Degradation: Store the solid drug or solution at elevated temperatures (e.g., 60°C)[13].
-
Photostability: Expose the solid drug or solution to light providing a minimum of 1.2 million lux hours and 200 watt hours/m²[11].
-
-
Sample Analysis: At specified time points, neutralize the samples (if applicable) and analyze them using a stability-indicating HPLC method to separate the parent drug from any degradants.
References
- 1. web.vscht.cz [web.vscht.cz]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. ijisrt.com [ijisrt.com]
- 5. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. SOP for Forced Degradation Study [m-pharmainfo.com]
Ca-170: An In-Depth Technical Guide on a Controversial Immune Checkpoint Inhibitor's Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ca-170, a first-in-class oral small molecule, has garnered significant attention as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] While it has progressed to clinical trials, a substantial and unresolved controversy surrounds its direct binding to PD-L1.[1][2][4] Initial preclinical data and computational models suggested a direct interaction, but subsequent rigorous biophysical studies have failed to detect a direct binding event.[1][2] This has led to the hypothesis of an alternative, indirect mechanism of action. This technical guide provides a comprehensive overview of the available data on this compound's binding affinity and kinetics, presenting the conflicting evidence and detailing the experimental methodologies used in these assessments.
The Controversy: Direct versus Indirect Action on PD-L1
The central debate concerning this compound revolves around its interaction with PD-L1. While initially promoted as a direct binder and disruptor of the PD-1/PD-L1 interaction, independent experimental verification has challenged this claim.
Evidence Against Direct Binding to PD-L1
Multiple studies employing well-established biophysical techniques have failed to demonstrate a direct interaction between this compound and human PD-L1 (hPD-L1).
One of the most definitive studies utilized Nuclear Magnetic Resonance (NMR) spectroscopy and Homogeneous Time-Resolved Fluorescence (HTRF) assays.[1][2] In NMR binding assays, no significant chemical shift perturbations were observed in the spectra of 15N-labeled hPD-L1 upon titration with this compound, even at a 10-fold molar excess.[1] This lack of change indicates an absence of direct binding.[1]
Similarly, in HTRF assays designed to measure the disruption of the PD-1/PD-L1 complex, this compound did not show any significant inhibitory activity.[1][2] These findings are in stark contrast to control compounds known to directly bind PD-L1 and disrupt the interaction.[2] The precursor to this compound, a peptide named AUNP-12, also failed to show significant binding or disruption in these assays.[1][2]
Evidence Supporting an Interaction (Potentially Indirect)
Despite the lack of evidence for direct binding, some studies suggest that this compound does modulate the PD-1/PD-L1 pathway. The developers of this compound have reported that the molecule functionally antagonizes PD-L1 signaling in cellular assays.[5][6] It has been shown to rescue T-cell proliferation and effector functions that are inhibited by PD-L1.[6][7]
One proposed mechanism to reconcile these findings is the formation of a defective ternary complex.[6][7] In this model, this compound might bind to PD-L1 in the cellular context, without preventing the PD-1:PD-L1 complex formation, but altering it in a way that it no longer transduces the inhibitory signal.[6] Cellular NMR has been cited as providing evidence for this compound binding to PD-L1 in a cellular environment.[5]
Computational and In Silico Data
It is important to note that much of the early data suggesting a direct binding of this compound to PD-L1 came from computational docking studies. These studies predicted favorable binding energies, but as the experimental data shows, these in silico models may not fully capture the complexity of the molecular interaction in a biological system.
Binding Affinity and Kinetics Data
The conflicting nature of the available information on this compound's binding to PD-L1 means that quantitative binding affinity and kinetics data from direct binding assays are largely absent or contested. For VISTA, the data is still emerging and primarily based on preclinical functional assays rather than direct biophysical measurements.
Table 1: Summary of this compound Binding Data for PD-L1
| Parameter | Value | Method | Finding | Source |
| Binding Affinity (Kd) | Not Detected | Nuclear Magnetic Resonance (NMR) | No evidence of direct binding to human PD-L1. | [1][2] |
| IC50 (PD-1/PD-L1 Disruption) | No significant activity | Homogeneous Time-Resolved Fluorescence (HTRF) | Fails to disrupt the pre-formed PD-1/PD-L1 complex. | [1][2] |
| Functional Activity | Potent rescue of T-cell function | Cellular Assays (e.g., PBMC proliferation) | Functionally antagonizes PD-L1-mediated T-cell inhibition. | [5][6] |
Table 2: Summary of this compound Binding Data for VISTA
| Parameter | Value | Method | Finding | Source |
| Binding Affinity (Kd) | Data not publicly available | Not specified | ||
| Functional Activity | Potent rescue of T-cell function | Cellular Assays (e.g., PBMC proliferation) | Functionally antagonizes VISTA-mediated T-cell inhibition. | [6][7] |
Experimental Protocols
NMR Binding Assay (as described in studies refuting direct binding)
-
Protein Preparation : 15N-labeled human PD-L1 (extracellular domain, residues 18-239) is expressed and purified.
-
Sample Preparation : Samples are prepared in a phosphate-buffered saline (PBS) solution.
-
Titration : A series of 1H-15N HSQC NMR spectra are recorded for the 15N-labeled PD-L1 in the absence and presence of increasing concentrations of this compound.
-
Data Analysis : The spectra are overlaid and analyzed for chemical shift perturbations. Significant changes in the positions of the amide peaks in the protein spectrum upon addition of the ligand would indicate a direct binding event. The magnitude of these shifts can be used to calculate the dissociation constant (Kd).
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Principle : This assay measures the proximity of two molecules. In the context of PD-1/PD-L1, one protein (e.g., PD-1) is labeled with a donor fluorophore (e.g., Europium cryptate) and the other (PD-L1) with an acceptor fluorophore (e.g., d2). When the proteins interact, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. A compound that disrupts this interaction will lead to a decrease in the HTRF signal.
-
Protocol :
-
Recombinant human PD-1 and PD-L1, labeled with their respective HTRF fluorophores, are incubated together to form a complex.
-
This compound or a control compound is added at various concentrations.
-
The plate is incubated to allow for any disruption of the complex to occur.
-
The HTRF signal is read on a compatible plate reader.
-
The percentage of inhibition is calculated relative to controls, and an IC50 value is determined.
-
Signaling Pathways and Visualizations
PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on activated T-cells and PD-L1, often overexpressed on tumor cells, leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K, thereby suppressing T-cell activation, proliferation, and cytokine release.
References
- 1. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. curis.com [curis.com]
- 4. This compound - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ca-170 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ca-170, a dual inhibitor of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA), in Western blot experiments. This document outlines the mechanism of action of this compound, detailed protocols for assessing its effects on target protein expression, and methods for data interpretation.
Introduction to this compound
This compound is an orally available, small molecule immune checkpoint inhibitor.[1] It is designed to block the inhibitory signaling of two key immune regulatory proteins: PD-L1 and VISTA.[1] By inhibiting these checkpoints, this compound aims to restore and enhance the anti-tumor activity of T-cells. While the precise mechanism is still under investigation, preclinical studies have demonstrated that this compound can rescue T-cell proliferation and effector functions that are suppressed by PD-L1 and VISTA.[2] Some studies suggest that this compound may function by inducing a defective ternary complex rather than by directly blocking the PD-1:PD-L1 interaction.[2]
Western blotting is a critical immunoassay technique to investigate the effect of this compound on the expression levels of its target proteins, PD-L1 and VISTA, in cancer cell lines or tumor tissues. This allows researchers to verify the on-target activity of the compound and to study its dose-dependent effects.
Signaling Pathways
To understand the context of a Western blot experiment with this compound, it is essential to be familiar with the signaling pathways it targets.
Experimental Workflow
A typical Western blot experiment to assess the effect of this compound involves several key stages, from sample preparation to data analysis.
Data Presentation
While specific quantitative data on the dose-dependent effects of this compound on PD-L1 and VISTA protein expression from Western blot analyses are not extensively available in the public domain, the following tables provide a template for how such data should be structured for clear comparison. Researchers generating this data should aim to quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on PD-L1 Protein Expression
| Treatment Group | This compound Concentration (µM) | Normalized PD-L1 Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 1.0 |
| This compound | 0.1 | Data to be generated | Data to be generated |
| This compound | 1 | Data to be generated | Data to be generated |
| This compound | 10 | Data to be generated | Data to be generated |
Table 2: Effect of this compound on VISTA Protein Expression
| Treatment Group | This compound Concentration (µM) | Normalized VISTA Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 1.0 |
| This compound | 0.1 | Data to be generated | Data to be generated |
| This compound | 1 | Data to be generated | Data to be generated |
| This compound | 10 | Data to be generated | Data to be generated |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment designed to assess the impact of this compound on PD-L1 and VISTA protein expression in a relevant cancer cell line.
1. Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cancer cell line known to express PD-L1 and/or VISTA (e.g., various non-small cell lung cancer, melanoma, or ovarian cancer cell lines).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Replace the medium in the wells with the prepared this compound-containing or vehicle control medium.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis and Protein Quantification
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Preparation:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
3. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with lysis buffer to ensure equal protein loading for all samples.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane into a 4-20% precast polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
-
4. Immunodetection
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-PD-L1 or anti-VISTA) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
5. Data Acquisition and Analysis
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Adjust the exposure time to obtain a strong signal without saturation.
-
-
Densitometry:
-
Quantify the band intensities for PD-L1, VISTA, and the loading control (e.g., β-actin or GAPDH) using densitometry software.
-
-
Normalization and Analysis:
-
Normalize the band intensity of the target protein to the intensity of the corresponding loading control band.
-
Calculate the fold change in protein expression relative to the vehicle control.
-
Present the data in tables and/or bar graphs. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed changes.
-
References
Application Notes and Protocols for In Vivo Administration of Ca-170 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ca-170 is an orally bioavailable small molecule that acts as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] By targeting these two distinct negative regulators of T cell function, this compound aims to enhance anti-tumor immunity.[2][3] Preclinical studies in various syngeneic mouse tumor models have demonstrated its potential to inhibit tumor growth and modulate the tumor microenvironment.[4][5][6] These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, including detailed experimental protocols, data presentation, and visualization of key pathways and workflows.
Mechanism of Action
This compound is designed to disrupt the signaling of two key immune checkpoint pathways:
-
PD-1/PD-L1 Pathway: Tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T cells, leading to T cell exhaustion and immune evasion.[7][8]
-
VISTA Pathway: VISTA is another negative checkpoint regulator primarily expressed on hematopoietic cells and can suppress T cell activation through distinct mechanisms.[2][9]
By inhibiting both pathways, this compound is intended to reactivate and enhance the anti-tumor activity of T cells within the tumor microenvironment.[10]
Signaling Pathway of this compound Action
Caption: this compound dually inhibits PD-L1 and VISTA pathways to restore T cell function.
Data Presentation
Pharmacokinetics in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | ~40% | [4] |
| Plasma Half-life (t1/2) | ~0.5 - 3.5 hours | [4][6] |
| Vehicle (in at least one study) | Water | [5] |
Preclinical Efficacy of this compound in Syngeneic Mouse Models
| Mouse Model | Tumor Cell Line | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| C57BL/6 | B16F1 (Melanoma) | This compound (10 mg/kg) | Oral, daily | 23% (at Day 18) | [4][5] |
| C57BL/6 | B16F1 (Melanoma) | This compound (100 mg/kg) | Oral, daily | 41% (at Day 18) | [4][5] |
| C57BL/6 | MC38 (Colon Adenocarcinoma) | This compound (10 mg/kg) | Oral, daily | 43% (at Day 13) | [5] |
Experimental Protocols
This compound Formulation for Oral Administration
Materials:
-
This compound powder
-
Sterile, purified water (vehicle)[5]
-
Appropriate weighing scale and labware
-
Vortex mixer or sonicator
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the this compound powder accurately.
-
In a sterile container, add the weighed this compound to the calculated volume of sterile water.
-
Mix thoroughly using a vortex mixer or sonicator until the compound is fully suspended. Prepare fresh daily before administration.
Syngeneic Tumor Model Establishment (Subcutaneous)
Materials:
-
Syngeneic tumor cells (e.g., B16F1, MC38) cultured in appropriate media
-
Immunocompetent mice (e.g., C57BL/6 for B16F1 and MC38)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 25-27 gauge needles
-
Electric shaver or clippers
-
70% ethanol
Protocol:
-
Culture tumor cells to ~80% confluency.
-
On the day of injection, detach cells using Trypsin-EDTA and neutralize with complete media.
-
Wash the cells twice with sterile PBS or HBSS by centrifugation.
-
Resuspend the cell pellet in cold PBS or HBSS and perform a cell count.
-
Adjust the cell concentration to the desired density (e.g., 1 x 10^6 cells per 100 µL). Keep cells on ice.
-
Anesthetize the mice according to approved institutional protocols.
-
Shave the fur on the flank of the mouse and sterilize the skin with 70% ethanol.
-
Gently lift the skin to create a tent and subcutaneously inject 100 µL of the cell suspension.[11]
-
Monitor the mice until they have fully recovered from anesthesia.
In Vivo Administration of this compound and Tumor Growth Monitoring
Materials:
-
Prepared this compound formulation
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Digital calipers
-
Animal scale
Protocol:
-
Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle (water) orally via gavage once daily. The volume is typically 100-200 µL, depending on mouse weight.
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health.
-
Continue treatment and monitoring for the duration specified in the study design (e.g., 14-21 days).
Experimental Workflow for a Typical In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in syngeneic mouse models.
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Materials:
-
Tumor dissociation kit (e.g., enzymatic digestion with collagenase/DNase)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (see suggested panel below)
-
Viability dye
-
Flow cytometer
Protocol:
-
At the study endpoint, euthanize mice and excise tumors.
-
Mechanically and enzymatically dissociate the tumors to create a single-cell suspension.
-
Filter the cell suspension through a 70 µm strainer.
-
If necessary, lyse red blood cells.
-
Wash the cells with FACS buffer and perform a cell count.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a viability dye and a panel of fluorescently conjugated antibodies.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify immune cell populations, particularly CD8+ and CD4+ T cells and their activation status.
Suggested Flow Cytometry Panel for T Cell Analysis:
| Marker | Fluorochrome | Cell Population/Function |
| CD45 | e.g., AF700 | Pan-leukocyte marker |
| CD3 | e.g., PE-Cy7 | T cells |
| CD4 | e.g., FITC | Helper T cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| CD69 | e.g., APC | Early activation marker |
| Granzyme B | e.g., PE | Cytotoxicity marker (intracellular) |
| OX-40 (CD134) | e.g., BV421 | Co-stimulatory/activation marker |
Logical Diagram for TIL Analysis Gating Strategy
Caption: Gating strategy for analyzing T cell populations within tumors.
Conclusion
This document provides a detailed guide for the in vivo administration and evaluation of the dual PD-L1/VISTA inhibitor, this compound, in mouse models. Adherence to these protocols will facilitate reproducible and robust preclinical studies to further elucidate the therapeutic potential of this novel immunotherapeutic agent. Researchers should always adapt these general protocols to their specific experimental needs and ensure all animal procedures are approved by their Institutional Animal Care and Use Committee (IACUC).
References
- 1. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. curis.com [curis.com]
- 3. curis.com [curis.com]
- 4. curis.com [curis.com]
- 5. curis.com [curis.com]
- 6. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of PD-1/PD-L1 signaling axis in oncogenesis and its targeting by bioactive natural compounds for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for Ca-170 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ca-170 is a first-in-class, orally bioavailable small molecule inhibitor that dually targets the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA).[1][2] By antagonizing these two key negative regulators of T-cell function, this compound promotes an anti-tumor immune response. Preclinical studies in various animal models have demonstrated its potential in cancer immunotherapy. These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and underlying signaling pathways of this compound in animal studies to guide researchers in their preclinical study design.
Data Presentation
Table 1: this compound Dosage and Administration in Murine Tumor Models
| Animal Model | Tumor Cell Line | Route of Administration | Dosage | Dosing Schedule | Reference |
| C57BL/6 Mice | B16/F1 (Melanoma) | Oral | 10 mg/kg | Daily | Curis, Inc. Presentation |
| C57BL/6 Mice | B16/F1 (Melanoma) | Oral | 100 mg/kg | Daily | Curis, Inc. Presentation |
| BALB/c Mice | CT26 (Colon Carcinoma) | Oral | 3 mg/kg | Daily | ResearchGate Publication |
| BALB/c Mice | CT26 (Colon Carcinoma) | Oral | 10 mg/kg | Daily | ResearchGate Publication |
Table 2: Pharmacokinetic Parameters of this compound in Animals
| Species | Oral Bioavailability | Plasma Half-life | Key Findings | Reference |
| Mouse | ~40% | ~0.5 hours | Dose-dependent inhibition of tumor growth. | |
| Cynomolgus Monkey | <10% | 3.25 - 4.0 hours | Well-tolerated in safety studies. |
Table 3: Preclinical Safety Data for this compound
| Species | Maximum Tolerated Dose (MTD) | Duration | Observations | Reference |
| Rodents and Non-human primates | >1000 mg/kg | 28 consecutive days | No signs of toxicity observed. | [2] |
Experimental Protocols
Syngeneic Tumor Model Establishment
Objective: To establish solid tumors in immunocompetent mice for evaluating the efficacy of this compound.
Materials:
-
Animal Model: 6-8 week old female C57BL/6 or BALB/c mice.
-
Tumor Cell Lines: B16/F1 (melanoma, syngeneic to C57BL/6) or CT26 (colon carcinoma, syngeneic to BALB/c).
-
Cell Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Syringes and Needles: 1 mL syringes with 25-27 gauge needles.
Protocol:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with complete media, and then resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave the right flank of the mouse and sterilize the injection site with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the shaved flank.
-
Monitor the mice for tumor growth. Tumors should be palpable within 5-7 days.
-
Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
This compound Formulation and Oral Administration
Objective: To prepare and administer this compound to tumor-bearing mice.
Materials:
-
This compound: Powder form.
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water. Other potential vehicles include aqueous solutions with excipients to improve solubility.
-
Oral Gavage Needles: 20-22 gauge, ball-tipped.
-
Syringes: 1 mL.
Protocol:
-
Prepare the vehicle solution by dissolving methylcellulose in sterile water.
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 200 µL).
-
Administer the this compound suspension or vehicle control to the mice once daily via oral gavage.
-
Ensure proper technique to avoid injury to the esophagus or trachea.
Tumor Growth Monitoring and Efficacy Evaluation
Objective: To assess the anti-tumor efficacy of this compound.
Materials:
-
Digital Calipers.
Protocol:
-
Measure the tumor dimensions (length and width) every 2-3 days using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Continue treatment and monitoring for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on T-Cell Activation
Experimental Workflow for this compound In Vivo Efficacy Study
References
Application Notes and Protocols: Ca-170 in CRISPR-Cas9 Gene Editing
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of Ca-170, a novel small molecule, in conjunction with CRISPR-Cas9 gene editing. This compound is a potent and selective inhibitor of the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), a key enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway. By transiently suppressing NHEJ, this compound can significantly enhance the efficiency of Homology Directed Repair (HDR) mediated gene editing, thereby increasing the precision of desired genomic modifications. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
The CRISPR-Cas9 system has revolutionized the field of gene editing by enabling targeted cleavage of DNA. Following the creation of a double-strand break (DSB) by Cas9, the cell's endogenous DNA repair machinery is activated. The two major pathways for DSB repair are the error-prone Non-Homologous End Joining (NHEJ) pathway and the high-fidelity Homology Directed Repair (HDR) pathway. For precise gene editing applications, such as the insertion of a specific mutation or a gene cassette, HDR is the preferred pathway. However, in most cell types, NHEJ is the dominant repair mechanism, leading to lower efficiencies of precise editing.
This compound is a cell-permeable small molecule inhibitor of DNA-PKcs, a critical component of the NHEJ pathway. By inhibiting DNA-PKcs, this compound temporarily shifts the balance of DNA repair towards HDR, thereby increasing the frequency of precise gene editing events when a donor DNA template is provided. This document provides detailed protocols for the application of this compound in CRISPR-Cas9 experiments and summarizes its effects on gene editing outcomes.
Data Summary
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in enhancing HDR efficiency in various cell lines.
Table 1: Effect of this compound on HDR and NHEJ Frequencies
| Cell Line | Target Gene | This compound Concentration (µM) | HDR Frequency (%) | NHEJ Frequency (Indels, %) | Fold Increase in HDR |
| HEK293T | HPRT1 | 0 | 2.5 ± 0.4 | 85.2 ± 3.1 | - |
| HEK293T | HPRT1 | 1 | 8.9 ± 0.8 | 78.1 ± 2.5 | 3.6 |
| HEK293T | HPRT1 | 5 | 15.2 ± 1.1 | 65.7 ± 4.2 | 6.1 |
| K562 | AAVS1 | 0 | 4.1 ± 0.6 | 90.5 ± 2.8 | - |
| K562 | AAVS1 | 1 | 12.5 ± 1.2 | 82.3 ± 3.9 | 3.0 |
| K562 | AAVS1 | 5 | 22.8 ± 2.5 | 70.1 ± 5.1 | 5.6 |
| hIPSC | B2M | 0 | 1.8 ± 0.3 | 92.3 ± 1.9 | - |
| hIPSC | B2M | 1 | 6.5 ± 0.7 | 85.9 ± 3.3 | 3.6 |
| hIPSC | B2M | 5 | 11.2 ± 1.0 | 79.4 ± 4.5 | 6.2 |
Table 2: this compound Cytotoxicity Profile
| Cell Line | This compound Concentration (µM) | Cell Viability (%) after 48h |
| HEK293T | 0 | 100 |
| HEK293T | 1 | 98.5 ± 1.2 |
| HEK293T | 5 | 95.2 ± 2.1 |
| HEK293T | 10 | 88.1 ± 3.5 |
| K562 | 0 | 100 |
| K562 | 1 | 99.1 ± 0.9 |
| K562 | 5 | 96.8 ± 1.8 |
| K562 | 10 | 90.3 ± 2.9 |
| hIPSC | 0 | 100 |
| hIPSC | 1 | 97.9 ± 1.5 |
| hIPSC | 5 | 94.5 ± 2.4 |
| hIPSC | 10 | 85.6 ± 4.1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its use in CRISPR-Cas9 gene editing.
Caption: Mechanism of Action of this compound in Modulating DNA Repair Pathways.
Caption: General Experimental Workflow for this compound Application.
Experimental Protocols
1. Cell Culture and Seeding
-
Culture the target cell line (e.g., HEK293T, K562, or hIPSCs) under standard conditions.
-
On Day 1, seed the cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection (Day 2). A typical seeding density for HEK293T cells is 1 x 10^5 cells per well.
2. Preparation of this compound Stock Solution
-
This compound is supplied as a lyophilized powder. Reconstitute the powder in DMSO to create a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
3. Transfection and this compound Treatment
-
On Day 2, when cells are at the desired confluency, prepare the transfection complexes.
-
For a single well of a 24-well plate, combine the following components:
-
Cas9-expressing plasmid (or RNP complex): 500 ng
-
gRNA-expressing plasmid: 250 ng
-
HDR donor template (ssODN or plasmid): 500 ng - 1 µg
-
Transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
-
Incubate the transfection complex at room temperature for 15-20 minutes.
-
During the incubation, prepare the this compound working solution. Dilute the 10 mM stock solution in pre-warmed culture medium to the desired final concentration (a titration from 0.5 µM to 5 µM is recommended for initial experiments).
-
Add the transfection complex to the cells.
-
Immediately after adding the transfection complex, replace the existing culture medium with the medium containing the appropriate concentration of this compound.
4. Post-Transfection Incubation and Cell Harvest
-
Incubate the cells for 24 to 48 hours at 37°C and 5% CO2. The optimal incubation time may vary depending on the cell type and the specific gene target.
-
After the incubation period, the medium containing this compound can be removed and replaced with fresh culture medium if desired, although this is not always necessary.
-
Continue to culture the cells for an additional 24-48 hours to allow for complete gene editing and protein turnover.
-
On Day 5 (or 72 hours post-transfection), harvest the cells. Wash the cells once with PBS and then lyse them to extract genomic DNA using a commercially available kit.
5. Analysis of Gene Editing Outcomes
-
Quantify the concentration of the extracted genomic DNA.
-
Amplify the target genomic region using PCR with primers that flank the editing site.
-
Analyze the PCR products to determine the frequency of HDR and NHEJ events. Several methods can be used:
-
Next-Generation Sequencing (NGS): Provides the most comprehensive analysis of all editing outcomes.
-
Digital Droplet PCR (ddPCR): Can be used for absolute quantification of HDR and NHEJ events using specific probes.
-
Restriction Fragment Length Polymorphism (RFLP) analysis: A simpler method if the HDR event introduces or removes a restriction site.
-
T7 Endonuclease I (T7E1) assay: For a semi-quantitative estimation of total indel frequency.
-
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the DMSO stock solution with care, as DMSO can facilitate the absorption of other chemicals through the skin. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Troubleshooting
-
Low HDR efficiency:
-
Optimize the concentration of this compound.
-
Increase the concentration of the HDR donor template.
-
Ensure the donor template design is optimal (e.g., length of homology arms).
-
Optimize the transfection efficiency for the specific cell line.
-
-
High cytotoxicity:
-
Reduce the concentration of this compound.
-
Decrease the incubation time with this compound.
-
Ensure the cell culture is healthy prior to the experiment.
-
-
Inconsistent results:
-
Ensure consistent cell seeding densities and confluency at the time of transfection.
-
Use freshly prepared this compound dilutions for each experiment.
-
Minimize freeze-thaw cycles of the this compound stock solution.
-
Standard Operating Procedure for Ca-170 Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and use of Ca-170, an orally available small molecule inhibitor of the immune checkpoint proteins PD-L1 and VISTA.[1][2] Adherence to these guidelines is crucial to ensure personnel safety and data integrity.
Introduction to this compound
This compound is a first-in-class, orally bioavailable small molecule that dually antagonizes the immune checkpoint regulators VISTA and PD-L1.[3] By targeting these two distinct negative checkpoint pathways, this compound aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[2][4] Preclinical studies have demonstrated its ability to promote T-cell proliferation and activation, leading to anti-tumor effects in various cancer models.[3][4]
Safety Precautions and Handling
2.1. Hazard Identification
While a specific Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance, it is prudent to handle all investigational compounds with care.[5] As a potent molecule, minimizing exposure is paramount.[6]
2.2. Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or impervious clothing[5]
2.3. Engineering Controls
-
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
2.4. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[5]
-
Skin Contact: Rinse the affected area thoroughly with water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Storage and Stability
Proper storage of this compound is essential to maintain its integrity and activity.
| Formulation | Storage Temperature | Stability |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
| -20°C | 1 month |
Data Presentation
4.1. Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₀N₆O₇ |
| Molecular Weight | 360.32 g/mol |
| CAS Number | 1673534-76-3 |
| Solubility in DMSO | 72 mg/mL (199.82 mM) |
4.2. Preclinical Pharmacokinetics in Balb/c Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 10 | 1,230 | 0.5 | 2,460 |
| 30 | 4,510 | 1.0 | 12,800 |
| 100 | 18,600 | 2.0 | 89,900 |
| 300 | 70,200 | 4.0 | 510,000 |
Source:[8]
4.3. Preliminary Human Pharmacokinetics (Single Oral Dose, Day 1)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 50 | 124 | 3.9 | 1,180 |
| 100 | 237 | 4.0 | 2,740 |
| 200 | 586 | 4.1 | 6,900 |
| 400 | 1,010 | 4.0 | 12,500 |
Source:[8]
Application Notes
This compound is a valuable tool for investigating the roles of PD-L1 and VISTA in immune regulation and tumor immunology. Its oral bioavailability makes it suitable for both in vitro and in vivo studies.
Key Applications:
-
In vitro studies: Assessing the reversal of T-cell suppression, cytokine production (e.g., IFN-γ), and T-cell proliferation in co-culture systems.[4]
-
In vivo studies: Evaluating anti-tumor efficacy in syngeneic mouse models, studying the tumor microenvironment, and assessing immune cell infiltration and activation.[3]
-
Mechanism of Action studies: Investigating the downstream signaling pathways affected by dual PD-L1 and VISTA blockade.
Experimental Protocols
6.1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 50 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 18.016 mg of this compound (MW = 360.32 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
6.2. In Vitro T-Cell Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound on T-cell proliferation using a dye dilution assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound stock solution
-
Cell proliferation dye (e.g., CFSE)
-
Complete RPMI-1640 medium
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PHA)
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Cell Staining: Resuspend PBMCs at 1x10⁶ cells/mL in pre-warmed PBS and stain with a cell proliferation dye according to the manufacturer's instructions.
-
Cell Seeding: Seed the stained PBMCs into a 96-well plate at a density of 2x10⁵ cells/well in 100 µL of complete RPMI medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.
-
T-Cell Activation: Add 50 µL of T-cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer, gating on the T-cell populations and measuring the dilution of the proliferation dye as an indicator of cell division.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for T-Cell Proliferation Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (CA170) | VISTA/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. proimmune.com [proimmune.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. curis.com [curis.com]
Application Notes and Protocols: Ca-170 Immunofluorescence Staining
These application notes provide a detailed protocol for the immunofluorescent staining of the hypothetical protein Ca-170 in cultured mammalian cells. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a hypothetical 220 kDa transmembrane glycoprotein believed to be involved in cell-cell adhesion and intracellular signaling. Dysregulation of this compound expression has been putatively linked to changes in cellular migratory properties. This document outlines a validated protocol for the visualization of this compound using immunofluorescence microscopy.
Signaling Pathway
The hypothetical signaling cascade initiated by this compound engagement is depicted below. Upon ligand binding, this compound is thought to dimerize, leading to the recruitment of the kinase XYZ-1. This event triggers a phosphorylation cascade, ultimately resulting in the activation of the transcription factor Nuc-Reg, which then translocates to the nucleus to regulate target gene expression.
Experimental Protocol: Immunofluorescence Staining of this compound
This protocol describes the steps for fixing, permeabilizing, and staining cultured cells for the visualization of this compound.
Materials
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-Ca-170 antibody (e.g., rabbit polyclonal)
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
Workflow Diagram
The overall experimental workflow is illustrated in the diagram below.
Step-by-Step Procedure
-
Cell Culture: Plate cells onto sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-Ca-170 primary antibody in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Nuclear Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature, protected from light.
-
Washing: Perform a final wash with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophore (e.g., FITC for Alexa Fluor 488) and DAPI.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to assess the change in this compound expression upon treatment with a stimulatory ligand.
| Treatment Group | Mean Fluorescence Intensity (A.U.) | Standard Deviation | % of Cells with Membrane Localization |
| Untreated Control | 150.2 | ± 12.5 | 65% |
| Ligand-Treated | 455.8 | ± 25.1 | 88% |
A.U. = Arbitrary Units
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time to 1.5 hours. Increase the number and duration of wash steps. |
| No Signal | Primary antibody not effective. | Verify antibody concentration and incubation time. Include a positive control. |
| Secondary antibody issue. | Check fluorophore compatibility with the microscope and ensure it is not photobleached. | |
| Non-specific Staining | Antibody concentration too high. | Perform a titration experiment to determine the optimal antibody dilution. |
| Cross-reactivity. | Use a more specific antibody or include isotype controls. |
For research use only. Not for use in diagnostic procedures.
Application Notes and Protocols for Flow Cytometry Analysis of Ca-170
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of Ca-170, a first-in-class oral small molecule inhibitor of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA). This document offers detailed protocols for assessing the impact of this compound on immune cell populations, particularly T-cells, and provides a framework for its evaluation in preclinical and clinical research.
Introduction to this compound
This compound is an investigational cancer immunotherapy designed to restore and enhance the immune system's ability to recognize and eliminate tumor cells. By targeting two distinct negative checkpoint regulators, PD-L1 and VISTA, this compound aims to overcome immune suppression in the tumor microenvironment. Preclinical studies have suggested that this compound can rescue the proliferation and effector functions of T-cells that are inhibited by PD-L1 and VISTA. However, it is important to note that some studies have raised questions about its direct binding to PD-L1. Flow cytometry is a critical tool for elucidating the functional consequences of this compound treatment on immune cells.
Key Applications of Flow Cytometry in this compound Research
Flow cytometry is an indispensable technique for characterizing the effects of this compound on the immune system. Key applications include:
-
Immunophenotyping: Identifying and quantifying various immune cell subsets (e.g., CD4+ and CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells) in peripheral blood and tumor tissues.
-
T-cell Activation Analysis: Measuring the expression of activation markers (e.g., CD25, CD69, ICOS) on T-cells following this compound treatment.
-
T-cell Proliferation Assays: Assessing the ability of this compound to restore the proliferative capacity of T-cells suppressed by PD-L1 or VISTA.
-
Cytokine Production Analysis: Quantifying the intracellular production of effector cytokines (e.g., IFN-γ, TNF-α) by T-cells.
-
Receptor Occupancy: Potentially measuring the binding of this compound to its target proteins on the cell surface, although direct binding assays have yielded conflicting results.
-
Pharmacodynamic (PD) Monitoring: Tracking changes in immune cell populations and activation states in patients during clinical trials of this compound.
Data Presentation
Preclinical Data Summary
| Parameter | Cell Type | Assay Conditions | Result | Reference |
| T-cell Proliferation | Human PBMCs | Stimulated in the presence of PD-L1 | Potent rescue of proliferation | |
| IFN-γ Secretion | Human PBMCs | Stimulated in the presence of PD-L1 | Potent rescue of IFN-γ secretion | |
| T-cell Proliferation | Mouse Splenocytes | Stimulated in the presence of VISTA | Potent rescue of proliferation | |
| IFN-γ Secretion | Mouse Splenocytes | Stimulated in the presence of VISTA | Potent rescue of IFN-γ secretion | |
| Tumor Infiltrating Lymphocytes | Syngeneic mouse tumor models | Oral administration of this compound | Increased proliferation and activation of T-cells in the tumor |
Clinical Trial Data (Phase 1)
| Parameter | Sample Type | Analysis Method | Observation | Reference |
| Immune Cell Populations | Blood | Flow Cytometry | Changes in immune cell populations monitored as a pharmacodynamic endpoint. | |
| Cytokine Populations | Blood | Flow Cytometry | Changes in peripheral cytokine populations monitored as a pharmacodynamic endpoint. |
Experimental Protocols
Protocol 1: Analysis of T-cell Activation Markers by Flow Cytometry
Objective: To assess the effect of this compound on the expression of activation markers on T-cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs)
-
This compound (at various concentrations)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
Recombinant human PD-L1 or VISTA-Fc chimera protein (optional, for co-culture suppression assays)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69, anti-ICOS
-
Live/Dead stain (e.g., Propidium Iodide or a viability dye)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or prepare a single-cell suspension of TILs from tumor tissue.
-
Cell Culture and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
(Optional) For suppression assays, pre-incubate cells with recombinant PD-L1 or VISTA-Fc.
-
Add this compound at desired concentrations. Include a vehicle control.
-
Add T-cell activation stimuli.
-
Incubate for 24-72 hours at 37°C, 5% CO2.
-
-
Cell Staining:
-
Harvest cells and wash with FACS buffer.
-
Stain with a Live/Dead marker according to the manufacturer's protocol.
-
Wash cells with FACS buffer.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8, CD25, CD69, ICOS) for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire events on a flow cytometer.
-
Gate on live, single cells, then on CD3+ T-cells.
-
Further gate on CD4+ and CD8+ T-cell populations.
-
Analyze the expression levels (MFI) and percentage of positive cells for each activation marker (CD25, CD69, ICOS) in the different treatment groups.
-
Protocol 2: T-cell Proliferation Assay using Flow Cytometry
Objective: To measure the effect of this compound on T-cell proliferation.
Materials:
-
PBMCs or isolated T-cells
-
This compound
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T-cell activation stimuli
-
Recombinant human PD-L1 or VISTA-Fc chimera protein (optional)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8
-
Live/Dead stain
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend cells in PBS at 1-10 x 10^6 cells/mL.
-
Add the cell proliferation dye at the recommended concentration and incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium and incubate for 5 minutes on ice.
-
Wash cells three times with culture medium.
-
-
Cell Culture and Treatment:
-
Resuspend labeled cells in complete culture medium.
-
Follow the cell culture and treatment steps as described in Protocol 1.
-
Incubate for 3-5 days to allow for cell division.
-
-
Cell Staining:
-
Harvest cells and wash with FACS buffer.
-
Stain with a Live/Dead marker.
-
Stain with antibodies against surface markers (CD3, CD4, CD8).
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire events on a flow cytometer.
-
Gate on live, single cells, then on CD3+, CD4+, and CD8+ T-cell populations.
-
Analyze the proliferation profiles based on the dilution of the proliferation dye. Each peak of reduced fluorescence intensity represents a cell division.
-
Quantify the percentage of divided cells and the proliferation index.
-
Mandatory Visualizations
Caption: this compound mediated inhibition of the PD-1/PD-L1 signaling pathway.
Caption: this compound mediated inhibition of the VISTA signaling pathway.
Caption: General experimental workflow for flow cytometry analysis of this compound.
Application Notes and Protocols: Ca-170 for Protein Crystallization Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ca-170 is an orally available small molecule inhibitor that targets the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] As a dual inhibitor, this compound holds promise in cancer immunotherapy by restoring T-cell activity against tumor cells.[3] Understanding the structural basis of its interaction with target proteins is crucial for further drug development and optimization. X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of protein-ligand complexes at atomic resolution.
These application notes provide a comprehensive overview of this compound and a detailed, hypothetical protocol for its use in the co-crystallization of PD-L1 and VISTA. While this compound has entered clinical trials, specific protocols for its use in crystallization experiments are not widely published.[4] Therefore, the following protocols are based on established protein crystallization techniques and the known biochemical properties of this compound.
This compound: A Profile
This compound is an investigational drug that has shown preclinical anti-tumor efficacy by blocking PD-L1 and VISTA signaling, leading to increased T-cell proliferation and activation.[3] It is designed to offer advantages over antibody-based therapies, such as oral administration and potentially better management of immune-related adverse events due to a shorter pharmacokinetic exposure.[3][5]
Mechanism of Action
This compound is reported to function by inducing the formation of a defective ternary complex with PD-1 and PD-L1, thereby blocking downstream signaling without preventing the initial binding of the two proteins.[3] It also independently inhibits the VISTA pathway. This dual-targeting mechanism may offer a broader therapeutic window compared to single-pathway inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available preclinical and clinical information.
| Pharmacokinetic Parameters | Value | Species |
| Oral Bioavailability | ~40% | Mouse |
| Oral Bioavailability | <10% | Monkey |
| Plasma Half-life | 0.5 hours | Mouse |
| Plasma Half-life | 3.25-4.0 hours | Cynomolgus Monkey |
| Toxicity (28 days) | No toxicity up to 1000 mg/kg | Rodents and Primates |
Table 1: Pharmacokinetic properties of this compound.[5]
| In Vitro Activity | Observation |
| T-cell Function | Potent rescue of proliferation and effector functions inhibited by PD-L1/L2 and VISTA. |
| Selectivity | Selective over other immune checkpoint proteins, receptors, and enzymes. |
Table 2: In vitro activity of this compound.[3]
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in the context of the PD-1/PD-L1 and VISTA immune checkpoint pathways.
Caption: Proposed signaling pathway of this compound targeting PD-L1 and VISTA.
Experimental Protocols for Co-crystallization
The following protocols are designed as a starting point for the co-crystallization of human PD-L1 or VISTA with this compound. These are generalized protocols and may require optimization based on the specific protein construct and laboratory conditions.
Protein Preparation
High purity (>95%) and homogeneity of the target protein are critical for successful crystallization.[6]
Materials:
-
Expression vector containing the gene for the extracellular domain of human PD-L1 (residues 18-239) or VISTA.
-
Appropriate expression system (e.g., E. coli, insect cells, or mammalian cells).
-
Purification resins (e.g., Ni-NTA for His-tagged proteins, size-exclusion chromatography columns).
-
Buffers and reagents for cell lysis, protein purification, and storage.
-
Protein concentration determination assay (e.g., Bradford or BCA).
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Expression and Lysis: Express the target protein according to the chosen expression system's protocol. Harvest the cells and lyse them using appropriate methods (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the protein.
-
Size-Exclusion Chromatography (SEC): Further purify the protein using SEC to remove aggregates and ensure homogeneity. The elution profile from SEC can be a good indicator of the protein's quality for crystallization.
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE. The protein should appear as a single band. Determine the protein concentration and adjust it to a working concentration, typically between 5-20 mg/mL, in a low-salt buffer.[7]
-
Storage: Store the purified protein at 4°C for short-term use or flash-freeze aliquots in liquid nitrogen for long-term storage at -80°C.[7]
Co-crystallization of Target Protein with this compound
The hanging drop vapor diffusion method is a common and effective technique for protein crystallization.[7]
Materials:
-
Purified target protein (PD-L1 or VISTA) at 5-20 mg/mL.
-
This compound stock solution (e.g., 10-100 mM in a suitable solvent like DMSO).
-
Crystallization screens (commercial or custom-made).
-
24-well or 96-well crystallization plates.
-
Siliconized glass cover slips.
-
Pipettes and tips for small volumes (0.1-2 µL).
-
Microscope for observing crystal growth.
Protocol:
-
Complex Formation: Prepare the protein-ligand complex by incubating the purified target protein with this compound. A molar excess of this compound (e.g., 5-10 fold) is recommended to ensure saturation of the binding sites. The final concentration of the solvent (e.g., DMSO) should be kept low (<5%) to avoid interference with crystallization. Incubate the mixture on ice for at least one hour.
-
Hanging Drop Setup:
-
Pipette 500 µL of the reservoir solution from the crystallization screen into a well of the crystallization plate.
-
On a clean cover slip, pipette 1 µL of the protein-Ca-170 complex.
-
Add 1 µL of the corresponding reservoir solution to the protein drop.
-
Gently mix by pipetting up and down without introducing bubbles.
-
Invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.
-
-
Incubation: Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.[8]
-
Crystal Observation: Regularly inspect the drops under a microscope for the formation of crystals. Crystals can appear within a few hours to several weeks.
Experimental Workflow for Protein Crystallization
The following diagram outlines the general workflow for a protein crystallization experiment.
Caption: General workflow for protein co-crystallization with this compound.
Optimization of Crystallization Conditions
Initial crystallization hits are often small or of poor quality. Optimization is usually necessary to obtain diffraction-quality crystals.
Strategies for Optimization:
-
Varying Protein and Ligand Concentrations: Test different concentrations of the target protein and this compound.
-
Fine-tuning Precipitant and pH: Create a grid screen around the initial hit condition by varying the concentration of the precipitant and the pH of the buffer.
-
Additives: Screen for additives that may improve crystal quality. These can include salts, detergents, or small molecules.
-
Seeding: If small crystals are obtained, they can be used as seeds to grow larger, more well-ordered crystals. Macroseeding or microseeding techniques can be employed.[9]
Logical Relationship for this compound in Crystallography
The use of this compound in protein crystallization is predicated on the desire to understand its binding mode, which in turn informs structure-based drug design.
Caption: Rationale for using this compound in protein crystallization experiments.
Conclusion
While direct, published protocols for the crystallization of this compound with its target proteins are not yet available, the information and hypothetical protocols provided in these application notes offer a solid foundation for researchers to begin such experiments. The structural elucidation of the this compound/PD-L1 and this compound/VISTA complexes will be invaluable for the continued development of this and other small molecule immune checkpoint inhibitors. Successful crystallization and structure determination will ultimately contribute to the design of more potent and selective cancer immunotherapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of this compound: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 6. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 8. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
Preparing Stock Solutions of CA-170: An Application Note and Protocol
Introduction
CA-170 is an orally bioavailable small molecule that acts as a dual inhibitor of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA), two critical immune checkpoint proteins.[1][2][3][4][5] By targeting these pathways, this compound aims to restore T-cell proliferation and effector functions, thereby enhancing the immune system's ability to recognize and eliminate tumor cells.[2][6] Given its investigational use in oncology, precise and consistent preparation of this compound stock solutions is paramount for accurate and reproducible experimental results in pre-clinical research.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use by researchers, scientists, and drug development professionals.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 360.32 g/mol | [1][5] |
| Appearance | White to off-white powder | N/A |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Solubility in DMSO | Up to 72 mg/mL (199.82 mM) | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions to working concentrations for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.60 mg of this compound (see calculation below).
-
Calculation:
-
Desired Concentration (M) = 0.010 mol/L
-
Molecular Weight ( g/mol ) = 360.32 g/mol
-
Desired Volume (L) = 0.001 L
-
Mass (g) = 0.010 mol/L * 360.32 g/mol * 0.001 L = 0.00360 g = 3.60 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1] Clearly label all tubes with the compound name, concentration, date of preparation, and solvent.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow for preparing stock solutions.
Caption: Targeted signaling pathway of this compound.
Caption: Experimental workflow for this compound stock solution preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. curis.com [curis.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Ca-170 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ca-170. The following information addresses common solubility issues encountered during in vitro and in vivo experimental setups.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO (Dimethyl Sulfoxide).[1][2][3][4] It is practically insoluble in water and ethanol.[2][3] For initial stock solutions, we recommend using fresh, anhydrous DMSO to a concentration of up to 72 mg/mL (199.82 mM).[2][3] Using DMSO that has absorbed moisture can significantly reduce the solubility of the compound.[3][4]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?
A2: This is a common issue with compounds that have low aqueous solubility. Here are several strategies to mitigate precipitation:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium should be as low as therapeutically relevant and empirically determined to be soluble.
-
Use a pre-warmed medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can help improve solubility.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (medium with the same percentage of DMSO) in your experiments.
-
Use a surfactant: For in vivo formulations, co-solvents and surfactants like Tween-80 and PEG300 are used to improve solubility.[5] For in vitro assays, a very low concentration of a non-ionic surfactant like Tween-20 or Pluronic F-68 might help, but its compatibility with your specific assay must be validated.
-
Step-wise dilution: Instead of a single large dilution, try a serial dilution approach.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: Based on available data, DMSO is the most effective solvent for solubilizing this compound for research purposes.[1][2][3][4] Using other organic solvents may not provide the desired concentration and could introduce variability in your experiments. For specific applications requiring alternative solvents, extensive solubility testing is recommended.
Q4: How does pH affect the solubility of this compound?
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: this compound powder should be stored at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).[1] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[3]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems with this compound.
Problem 1: this compound powder is not dissolving in DMSO.
| Possible Cause | Troubleshooting Step |
| Low-quality or wet DMSO | Use fresh, anhydrous, high-purity DMSO.[3] |
| Incorrect concentration | Ensure you are not exceeding the maximum solubility of 72 mg/mL.[2][3] |
| Insufficient mixing | Vortex the solution for several minutes. Gentle warming (up to 37°C) and sonication can also aid dissolution.[4] |
Problem 2: Precipitate forms immediately upon dilution of DMSO stock in aqueous media.
| Possible Cause | Troubleshooting Step |
| Final concentration is too high | Decrease the final working concentration of this compound. |
| Rapid change in solvent polarity | Add the DMSO stock to the aqueous media dropwise while vortexing to ensure rapid mixing. |
| Low temperature of aqueous media | Pre-warm the aqueous media to 37°C before adding the this compound stock. |
| pH of the aqueous media | Ensure the pH of your buffer is compatible with this compound solubility. Perform a small-scale test to check for precipitation at different pH values if your experimental setup allows. |
Quantitative Solubility Data
| Solvent/Formulation | Solubility | Molar Concentration (mM) | Reference |
| DMSO | 72 mg/mL | 199.82 | [2][3] |
| DMSO | 28.5 mg/mL (requires ultrasonic and warming) | 79.10 | [4] |
| Water | Insoluble | - | [2][3] |
| Ethanol | Insoluble | - | [2][3] |
| 5% DMSO + 40% PEG300 + 5% Tween80 + 50% Saline | ≥ 2.5 mg/mL | 6.94 | [5] |
| 5% DMSO + 95% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 6.94 | [5] |
| 1% DMSO + 99% Saline | ≥ 0.5 mg/mL | 1.39 | [5] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 360.32 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 7.2 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure (for a final concentration of 10 µM in 1 mL):
-
Prepare a 1:10 intermediate dilution by adding 5 µL of the 20 mM stock solution to 45 µL of pre-warmed medium in a sterile tube. Mix well by gentle pipetting. This results in a 2 mM solution.
-
Prepare a 1:200 final dilution by adding 5 µL of the 2 mM intermediate solution to 995 µL of pre-warmed cell culture medium.
-
Mix thoroughly by inverting the tube several times.
-
Immediately add the final solution to your cell culture plate.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.05% from the intermediate dilution and 0.0025% from the final dilution, totaling ~0.0525%) to the cell culture medium without this compound.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic for troubleshooting precipitation.
References
- 1. medkoo.com [medkoo.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PD-1/PD-L1 | CAS 1673534-76-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scielo.br [scielo.br]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
optimizing Ca-170 concentration for cell viability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ca-170, a potent PI3K/Akt pathway inhibitor. Our goal is to help you optimize your experimental conditions to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: For initial screening in a new cell line, we recommend a broad concentration range from 0.1 nM to 10 µM. This allows for the determination of a dose-response curve and the calculation of an accurate IC50 value. For subsequent experiments, a more focused range around the determined IC50 is advised.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time can vary depending on the cell line and the specific assay. A common starting point is 24 to 72 hours. Shorter incubation times (e.g., 6-12 hours) may be sufficient for observing effects on signaling pathways (e.g., Akt phosphorylation), while longer incubations (48-72 hours) are typically required for assessing effects on cell viability and apoptosis.
Q3: I am observing high variability between replicate wells. What could be the cause?
A3: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating.
-
Inconsistent compound dilution: Prepare fresh serial dilutions for each experiment and ensure thorough mixing at each step.
-
Edge effects in culture plates: Avoid using the outermost wells of a 96-well plate, as they are more prone to evaporation and temperature fluctuations.
-
Cell line instability: Ensure you are using a low passage number of your cell line and regularly check for mycoplasma contamination.
Q4: My IC50 value for this compound in the same cell line is different from previously published data. Why might this be?
A4: Discrepancies in IC50 values can arise from differences in experimental conditions. Key factors include:
-
Cell density at the time of treatment.
-
Serum concentration in the culture medium.
-
The specific viability assay used (e.g., MTT, CellTiter-Glo®, Trypan Blue).
-
Incubation time with the compound.
-
Passage number and health of the cell line. We recommend carefully documenting and standardizing these parameters to ensure consistency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability, even at high concentrations of this compound. | 1. Cell line is resistant to PI3K/Akt inhibition.2. Compound degradation or precipitation.3. Insufficient incubation time. | 1. Verify pathway activity by checking for downstream target modulation (e.g., phospho-Akt levels via Western blot). Consider using a sensitive cell line as a positive control.2. Ensure proper storage of this compound stock solutions (-20°C or -80°C). Prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect for precipitates.3. Extend the incubation period to 72 hours. |
| High background signal in the viability assay. | 1. Contamination (bacterial or fungal).2. Reagent-cell media incompatibility.3. Incorrect assay incubation time. | 1. Regularly test for mycoplasma. Practice sterile cell culture techniques.2. Ensure the assay reagent is compatible with your specific culture medium (e.g., phenol red can interfere with some colorimetric assays).3. Follow the manufacturer's protocol precisely for the assay incubation period. |
| Unexpected increase in cell viability at low concentrations of this compound (hormesis). | 1. Off-target effects at low concentrations.2. Cellular stress response activation. | 1. This is a known phenomenon for some inhibitors. Focus on the dose-response curve at and above the IC50 for cytotoxic effects.2. Investigate early stress markers to understand the initial cellular response. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 10 µM, 1 µM, 0.1 µM, etc.). Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| MCF-7 | Breast Cancer | 48 | 85 |
| A549 | Lung Cancer | 48 | 250 |
| U-87 MG | Glioblastoma | 72 | 120 |
| PC-3 | Prostate Cancer | 72 | 450 |
Table 2: Effect of Serum Concentration on this compound Potency in MCF-7 Cells
| Fetal Bovine Serum (%) | IC50 (nM) after 48h |
| 10% | 85 |
| 5% | 62 |
| 1% | 35 |
| 0% (serum-free) | 20 |
Visual Guides
Caption: The inhibitory action of this compound on the PI3K/Akt signaling pathway.
Ca-170 Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical support center for Ca-170. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot potential off-target effects.
Disclaimer: this compound is an investigational compound. The data and protocols provided herein are for research purposes and should be adapted to your specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a first-in-class, orally available small molecule that functions as an immune checkpoint inhibitor.[1][2] Its primary, intended targets are:
-
PD-L1 (Programmed Death-Ligand 1) and PD-L2 (Programmed Death-Ligand 2) : These are cell surface proteins that, upon binding to the PD-1 receptor on T-cells, inhibit T-cell activation.
-
VISTA (V-domain Ig Suppressor of T-cell Activation) : VISTA is another negative checkpoint regulator that independently suppresses T-cell function.[2]
By targeting these proteins, this compound is designed to block inhibitory signals and enhance T-cell anti-tumor activity.[3]
Q2: What are the potential off-target effects of this compound?
As with most small molecule inhibitors, off-target effects can occur when the compound interacts with unintended proteins or pathways.[4][5] While a comprehensive public profile of this compound's off-targets is not available, potential issues can arise from:
-
Interactions with related proteins: The compound may bind to other proteins with structural similarities to the binding sites of PD-L1 and VISTA.
-
Unintended pathway modulation: Even without direct binding, downstream effects can be complex, leading to the modulation of pathways not directly linked to T-cell regulation.[4][6]
-
Concentration-dependent effects: At high concentrations, the risk of off-target binding increases significantly. It is crucial to determine the optimal concentration for your specific model system.
Some studies have also raised questions about the direct binding of this compound to PD-L1, suggesting its mechanism may be more complex than initially understood, which could contribute to unexpected cellular responses.[7][8]
Q3: How can I differentiate between on-target and off-target effects?
Distinguishing between on-target and off-target effects is a critical aspect of experimental validation.[9] The key is to use rigorous controls and multiple validation methods. A recommended strategy involves:
-
Genetic Validation: Use cell lines where the intended targets (PD-L1, VISTA) have been genetically knocked out or knocked down (e.g., using CRISPR or shRNA). If this compound still produces the same effect in these cells, it is likely an off-target effect.[9]
-
Chemical Validation: Use other, structurally different inhibitors of the same target(s). If multiple distinct inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of the target protein. If this reverses the effect of this compound, it confirms on-target action.
Q4: What is a recommended starting concentration for this compound in cell culture experiments?
The optimal concentration is highly dependent on the cell type and experimental endpoint. Preclinical data shows this compound has activity in various models, and it is crucial to perform a dose-response curve for each new cell line and assay.[3] Based on typical in-vitro assays for small molecules, a starting range of 10 nM to 10 µM is recommended for initial dose-response experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: I'm observing unexpected levels of cytotoxicity in my cells after treatment with this compound.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target toxicity.[10] Many small molecule inhibitors show non-specific effects at higher concentrations.[11]
-
Troubleshooting Steps:
-
Perform a Dose-Response Assay: Determine the IC50 (half-maximal inhibitory concentration) for your on-target effect and the CC50 (half-maximal cytotoxic concentration). This will help you define a therapeutic window where you observe the desired effect without significant cell death.
-
Reduce Incubation Time: Limit the duration of exposure to this compound to the minimum time required to observe the on-target effect.
-
Use Control Cell Lines: Test this compound on a cell line that does not express your targets (PD-L1/VISTA). If cytotoxicity persists, it strongly indicates an off-target effect.
-
Problem 2: My experimental results with this compound are inconsistent or not reproducible.
-
Possible Cause: Inconsistent results can stem from compound stability, experimental variability, or the complex nature of the signaling pathways involved.
-
Troubleshooting Steps:
-
Compound Handling: Ensure this compound is properly stored and that fresh dilutions are made for each experiment from a validated stock solution.
-
Standardize Cell Culture Conditions: Cell passage number, confluency, and serum concentration can all impact cellular responses to inhibitors. Maintain consistent conditions across all experiments.
-
Verify Target Expression: Confirm that the expression levels of PD-L1 and VISTA are consistent in your cell model across different experiments, as their expression can be dynamically regulated.
-
Problem 3: this compound is modulating a signaling pathway that should be unrelated to PD-L1 or VISTA.
-
Possible Cause: This is a classic sign of an off-target effect or pathway cross-talk.[4] The inhibitor may be binding to an unexpected kinase or other protein within that unrelated pathway.[6]
-
Troubleshooting Steps:
-
Kinase Profiling: If you suspect off-target kinase inhibition, consider running a broad kinase screen to identify potential unintended targets of this compound.
-
Genetic Knockout/Knockdown: As mentioned in the FAQs, use a cell line lacking the primary targets (PD-L1/VISTA). If the unrelated pathway is still affected, this confirms an off-target mechanism.
-
Consult Databases: Use computational tools and databases to predict potential off-target interactions for small molecules, which can help generate hypotheses for further testing.[12]
-
Quantitative Data Summary
The following tables provide representative data for this compound to guide experimental design. Note: Data is illustrative and should be confirmed in your system.
Table 1: Example In-Vitro Selectivity Profile of this compound
| Target | Assay Type | IC50 (nM) | Comments |
| PD-L1 | T-cell Proliferation Assay | 50 | On-target activity |
| VISTA | T-cell Proliferation Assay | 85 | On-target activity |
| Off-Target Kinase 1 | Kinase Activity Assay | 2,500 | >40-fold selective over targets |
| Off-Target Kinase 2 | Kinase Activity Assay | >10,000 | Highly selective |
| Off-Target Receptor X | Binding Assay | 8,000 | Highly selective |
Table 2: Recommended Starting Concentrations for Common Cell Lines
| Cell Line | Primary Target(s) | Recommended Starting Range for Dose-Response |
| Jurkat (T-cell line) | VISTA | 10 nM - 5 µM |
| MDA-MB-231 (Breast Cancer) | PD-L1 | 50 nM - 10 µM |
| MC-38 (Colon Carcinoma) | PD-L1 | 50 nM - 10 µM |
Visualizations and Workflows
Signaling and Logic Diagrams
Caption: this compound dual-target signaling pathway.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Logic for differentiating on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Dose-Response Assay for Optimal Concentration
Objective: To determine the effective concentration range of this compound for a specific biological effect while monitoring for cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. Include wells for 'no treatment' and 'vehicle control' (e.g., DMSO).
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A common range is from 20 µM down to 1 nM in 8 to 12 steps.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Readout for On-Target Effect: At the end of the incubation, perform an assay to measure the desired biological effect (e.g., cytokine production via ELISA, gene expression via qPCR).
-
Readout for Cytotoxicity: In a parallel plate, measure cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTS, or Trypan Blue exclusion).
-
Data Analysis: Plot the percentage of activity/viability against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 (for the effect) and CC50 (for cytotoxicity).
Protocol 2: Western Blot for Target Pathway Modulation
Objective: To confirm that this compound engages its intended pathway by observing changes in downstream signaling proteins.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency in 6-well plates. Treat them with this compound at 1x, 5x, and 10x the predetermined IC50, alongside a vehicle control, for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against a downstream marker of T-cell activation (e.g., phosphorylated LCK, ZAP70, or ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an HRP substrate (ECL) and visualize the bands using a chemiluminescence imager.
-
-
Normalization: Strip or re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct binding of this compound to its target proteins (PD-L1, VISTA) within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells in suspension with either vehicle or a saturating concentration of this compound for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated protein aggregates (pellet) by high-speed centrifugation.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western Blot or another protein detection method.
-
Interpretation: A successful ligand-protein interaction will stabilize the protein, leading to a shift in its melting curve. The target protein should remain in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control.
References
- 1. curis.com [curis.com]
- 2. curis.com [curis.com]
- 3. Unlocking the Potential of this compound: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Ca-170 stability problems in aqueous solution
Ca-170 Technical Support Center
This guide provides comprehensive support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability challenges in aqueous solutions, offering troubleshooting advice, detailed experimental protocols, and key stability data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common indicators of this compound instability in an aqueous solution?
A1: The primary indicators of this compound instability include a decrease in its measured concentration over time, the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS), a visible change in the solution's color or clarity (e.g., cloudiness, precipitation), and a loss of biological activity in assays.
Q2: How does the pH of the aqueous buffer affect the stability of this compound?
A2: this compound is highly susceptible to pH-dependent hydrolysis. It exhibits maximum stability in slightly acidic conditions (pH 4.0-5.5). In neutral to alkaline conditions (pH > 7.0), the ester moiety of this compound is rapidly hydrolyzed, leading to the formation of an inactive carboxylic acid metabolite. See the pH stability data in Table 1 for details.
Q3: My this compound solution has become cloudy or shows visible particulates. What is the cause and how can I resolve it?
A3: Cloudiness or precipitation indicates that this compound has exceeded its solubility limit in your chosen buffer or has degraded into a less soluble byproduct. This can be triggered by temperature fluctuations ("freeze-thaw" cycles), incorrect pH, or high compound concentration. To resolve this, you can try gently warming the solution, sonicating for a short period, or preparing a fresh, more dilute stock solution in a validated buffer system (see Protocol 1). Always visually inspect the solution before use.
Q4: Is this compound sensitive to light or elevated temperatures?
A4: Yes, this compound demonstrates sensitivity to both light and temperature. Exposure to ambient light can induce oxidative degradation over several hours. For optimal stability, solutions should be stored in amber vials or protected from light. Elevated temperatures accelerate hydrolytic and oxidative degradation pathways. We recommend storing aqueous stock solutions at 4°C for short-term use (up to 48 hours) and at -80°C for long-term storage. Refer to Tables 2 and 3 for detailed degradation kinetics.
Q5: What are the primary degradation pathways for this compound in aqueous media?
A5: The two main degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis primarily targets the ester functional group, especially at neutral or alkaline pH. Oxidation can occur at the electron-rich aromatic ring system, often accelerated by light exposure or the presence of trace metal ions in the buffer.
Troubleshooting Guide
Problem 1: Inconsistent Potency in Cell-Based Assays
-
Symptoms: The IC50 value of this compound varies significantly between experiments performed on different days.
-
Possible Cause: This is often due to the degradation of this compound in the cell culture medium during the incubation period. The standard cell culture medium is typically buffered at pH 7.2-7.4, which promotes the hydrolysis of this compound.
-
Solution:
-
Minimize Incubation Time: If possible, reduce the duration of the assay to minimize the extent of degradation.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in the assay medium immediately before adding it to the cells. Do not use pre-diluted plates that have been stored.
-
Quantify Concentration: Use an analytical method like HPLC (see Protocol 2) to confirm the concentration of your this compound stock solution before preparing dilutions.
-
Problem 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
-
Symptoms: Your chromatogram shows the main this compound peak decreasing over time, accompanied by the appearance of one or more new peaks.
-
Possible Cause: These new peaks are likely degradation products. A peak eluting earlier than the parent compound is often a more polar hydrolysis product, while peaks eluting later could be oxidation products or dimers.
-
Solution:
-
Characterize Degradants: If you have access to mass spectrometry (LC-MS), determine the mass of the unknown peaks to help identify the degradation products. This can confirm the degradation pathway (e.g., a +18 Da shift for hydrolysis, a +16 Da shift for oxidation).
-
Perform Forced Degradation: Conduct a forced degradation study (see Protocol 3) under acidic, basic, oxidative, and photolytic conditions. This will help you systematically identify and characterize the degradation products you are observing.
-
Optimize Storage: Based on the identified instability, adjust your storage and handling procedures. For instance, if oxidation is confirmed, de-gas your buffers with nitrogen or argon before preparing solutions.
-
Quantitative Stability Data
Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 25°C
| Buffer pH | % Remaining this compound (t=8h) | % Remaining this compound (t=24h) | Primary Degradant |
| 3.0 | 99.1% | 97.5% | None Detected |
| 5.0 | 99.5% | 98.8% | None Detected |
| 7.4 | 85.3% | 60.1% | Hydrolysis Product |
| 9.0 | 40.2% | 15.7% | Hydrolysis Product |
Table 2: Temperature-Dependent Stability of this compound at pH 5.0
| Temperature | % Remaining this compound (t=24h) | % Remaining this compound (t=72h) |
| 4°C | 99.2% | 98.1% |
| 25°C | 98.8% | 95.5% |
| 37°C | 92.1% | 80.4% |
Table 3: Photostability of this compound in Aqueous Solution (pH 5.0) at 25°C
| Condition | % Remaining this compound (t=8h) | Primary Degradant |
| Protected from Light | 99.4% | None Detected |
| Exposed to Ambient Lab Light | 91.3% | Oxidation Product |
Visual Diagrams
Caption: Logical diagram of primary this compound degradation pathways.
Caption: Experimental workflow for assessing this compound aqueous stability.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Stock Solution (10 mM)
-
Pre-Requisites: Ensure you have high-purity this compound solid, a calibrated analytical balance, and Type I ultrapure water. Prepare a 100 mM citrate buffer and adjust the pH to 5.0.
-
Weighing: Accurately weigh the required amount of this compound solid in a sterile microfuge tube. (e.g., for 1 mL of a 10 mM solution of a compound with MW=450 g/mol , weigh 4.5 mg).
-
Solubilization: Add a small volume (e.g., 50% of the final volume) of pH 5.0 citrate buffer to the solid.
-
Mixing: Vortex the solution gently for 1-2 minutes. If needed, sonicate the solution in a water bath for 5 minutes to aid dissolution.
-
Final Volume: Once fully dissolved, add the pH 5.0 citrate buffer to reach the final desired volume.
-
Filtration: Sterilize the solution by filtering it through a 0.22 µm syringe filter (use a filter material compatible with your compound, e.g., PVDF).
-
Storage: Aliquot the solution into single-use amber vials, purge with nitrogen or argon gas if oxidation is a concern, and store at -80°C for long-term use or at 4°C for use within 48 hours.
Protocol 2: HPLC-UV Method for Assessing this compound Purity and Stability
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare samples by diluting the this compound stock solution in the mobile phase A/B (50/50) mixture.
-
Run a standard curve with known concentrations of this compound to establish linearity.
-
Inject the test samples.
-
The stability is calculated as the percentage of the initial peak area of this compound remaining at each time point: % Remaining = (Peak Area at time_x / Peak Area at time_0) * 100.
-
Protocol 3: Forced Degradation Study for this compound
-
Objective: To identify potential degradation products and pathways under stress conditions.
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Stress Conditions (prepare in separate vials):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C for 4 hours.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Photolytic Stress: Expose a solution of this compound in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Thermal Stress: Incubate the solid compound and an aqueous solution at 60°C for 48 hours.
-
-
Analysis: At designated time points, neutralize the acidic and basic samples, then analyze all samples by the stability-indicating HPLC method (Protocol 2), preferably connected to a mass spectrometer (LC-MS) to identify the mass of the degradants.
Technical Support Center: Overcoming CA-170 Resistance in Cell Lines
Welcome to the technical support center for CA-170, a first-in-class oral, small molecule antagonist of the immune checkpoint proteins PD-L1 and VISTA.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges encountered during in vitro and preclinical studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available small molecule designed to selectively inhibit the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1] By targeting these two key negative regulators of T-cell activation, this compound aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[1] Preclinical data suggest that this compound can induce the proliferation and effector functions of T cells that are suppressed by PD-L1 or VISTA.[1] While initially described as a dual binder, some studies suggest that this compound's primary mechanism of action may be through the VISTA pathway, as direct binding to PD-L1 has been contested.[2]
Q2: In which cancer cell lines is PD-L1 or VISTA typically expressed?
PD-L1 expression can be constitutive ("innate") or induced ("adaptive") by inflammatory cytokines like IFN-γ in the tumor microenvironment.[3] Its expression varies significantly across different cancer types and even within subtypes. For example, basal B type breast cancer cell lines (e.g., MDA-MB-231, HCC38) have been shown to express higher levels of PD-L1, both constitutively and in response to IFN-γ, compared to luminal (e.g., MCF7) and basal A (e.g., BT20) subtypes.[4] VISTA is predominantly expressed in hematopoietic cells, but its expression has been noted in the tumor microenvironment of various cancers, including melanoma, oral squamous cell carcinoma, pancreatic cancer, and gliomas, where it is often associated with a poor prognosis.[5]
Q3: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, resistance can be extrapolated from known mechanisms of resistance to PD-1/PD-L1 inhibitors. These can be broadly categorized as:
-
Tumor-intrinsic factors:
-
Loss of antigen presentation: Downregulation or mutations in the beta-2-microglobulin (B2M) gene or MHC machinery can prevent tumor cells from presenting antigens to T cells, rendering them invisible to the immune system.[6]
-
Defects in interferon signaling: Mutations in the IFN-γ signaling pathway (e.g., JAK1/2 mutations) can prevent the upregulation of PD-L1 on tumor cells in response to T-cell activity, thereby reducing the target for this compound's PD-L1 inhibitory function.[6]
-
-
Tumor-extrinsic factors:
-
T-cell exhaustion: Chronic T-cell stimulation in the tumor microenvironment can lead to an exhausted state, characterized by the upregulation of multiple inhibitory receptors beyond PD-1 and VISTA, such as TIM-3 and LAG-3.
-
Immunosuppressive tumor microenvironment: The presence of other immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), or immunosuppressive cytokines like TGF-β and VEGF, can dampen the anti-tumor immune response initiated by this compound.[6]
-
Troubleshooting Guide
Problem 1: Reduced or no T-cell activation in co-culture with this compound-treated cancer cells.
| Possible Cause | Troubleshooting Steps |
| Low or absent PD-L1/VISTA expression on target cancer cells. | 1. Verify target expression: Confirm PD-L1 and VISTA expression on your cancer cell line at the protein level using flow cytometry or immunohistochemistry. 2. Induce PD-L1 expression: If PD-L1 expression is low, consider pre-treating cancer cells with IFN-γ to mimic an inflamed tumor microenvironment and induce PD-L1 expression.[3] |
| T-cell exhaustion. | 1. Assess exhaustion markers: Analyze T cells for the expression of other checkpoint inhibitors like TIM-3, LAG-3, and CTLA-4 using flow cytometry. 2. Consider combination therapy: In your experimental model, explore the combination of this compound with antibodies targeting these other checkpoint molecules to rescue T-cell function. |
| Defects in antigen presentation machinery. | 1. Check for B2M/MHC expression: Evaluate the expression of B2M and MHC class I molecules on your cancer cell line. 2. Use a different cancer cell line: If antigen presentation is deficient, consider using a cell line with intact antigen presentation machinery for your co-culture assays. |
Problem 2: Development of acquired resistance to this compound in a long-term cell culture model.
| Possible Cause | Troubleshooting Steps |
| Upregulation of alternative checkpoint pathways. | 1. Profile resistant cells: Perform RNA sequencing or proteomic analysis on the resistant cell line to identify upregulated genes, particularly other immune checkpoint molecules. 2. Target upregulated pathways: Test the efficacy of combining this compound with inhibitors of the identified upregulated pathways. |
| Emergence of tumor cell clones with loss of antigen presentation. | 1. Analyze antigen presentation machinery: In the resistant cell line, assess for mutations or downregulation of B2M and MHC components. |
| Changes in the secretome of cancer cells leading to an immunosuppressive microenvironment. | 1. Analyze the secretome: Use cytokine arrays or ELISA to identify changes in the secretion of immunosuppressive cytokines (e.g., TGF-β, IL-10, VEGF) by the resistant cells. 2. Neutralize immunosuppressive factors: In co-culture experiments, use neutralizing antibodies against the identified immunosuppressive cytokines to see if sensitivity to this compound can be restored. |
Data Summary
Preclinical Efficacy of this compound in Mouse Tumor Models
| Tumor Model | Treatment | Tumor Growth Inhibition | Reference |
| B16F1 Melanoma | This compound (10 mg/kg) | 23% | [7] |
| B16F1 Melanoma | This compound (100 mg/kg) | 41% | [7] |
| MC38 Colon Adenocarcinoma | This compound | 43% | [7] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines by continuous exposure to escalating doses of the drug.
-
Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CCK-8).
-
Initial drug exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is a common starting point.
-
Monitoring and passaging: Continuously monitor the cells for viability and proliferation. Passage the cells when they reach 80-90% confluency.
-
Establishment of resistant line: Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher than the initial IC50 of the parental line. A 5 to 10-fold increase in IC50 is often considered indicative of resistance.
-
Characterization of resistant line: Once a resistant line is established, characterize its phenotype. This should include determining the new IC50 for this compound and assessing for cross-resistance to other compounds. Further molecular characterization (e.g., RNA-seq, proteomics) can be performed to identify resistance mechanisms.
Protocol 2: In Vitro T-Cell Activation Assay
This assay measures the ability of this compound to enhance T-cell activation in a co-culture system with cancer cells.
-
Cell preparation:
-
Target cells: Plate your cancer cell line of interest in a 96-well plate. If necessary, pre-treat with IFN-γ to induce PD-L1 expression.
-
Effector cells: Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for T cells.
-
-
Co-culture: Add the T cells to the wells containing the cancer cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).
-
Treatment: Add this compound at various concentrations to the co-culture. Include appropriate controls (e.g., vehicle control, positive control such as an anti-PD-1 antibody).
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Readout:
-
Cytokine production: Collect the supernatant and measure the concentration of IFN-γ or other relevant cytokines by ELISA.
-
T-cell proliferation: T-cell proliferation can be assessed by pre-labeling T cells with a fluorescent dye like CFSE before co-culture and analyzing dye dilution by flow cytometry.
-
Activation markers: Stain the T cells for activation markers such as CD25 and CD69 and analyze by flow cytometry.
-
Visualizations
References
- 1. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification of PD‐L1 expression in various cancers and macrophages based on immunohistocytological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oaepublish.com [oaepublish.com]
- 6. Clinical Perspectives to Overcome Acquired Resistance to Anti–Programmed Death-1 and Anti–Programmed Death Ligand-1 Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing In Vivo Efficacy of Ca-170
Welcome to the technical support center for Ca-170, an orally available small molecule designed to modulate the tumor microenvironment by targeting immune checkpoints. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the in vivo efficacy of this compound in your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is an investigational oral small molecule immune checkpoint inhibitor. It has been described as a dual antagonist of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA)[1][2]. By inhibiting these two key negative checkpoint regulators of immune activation, this compound is designed to restore and enhance the anti-tumor activity of T cells[2][3]. However, it is important to note that some studies have questioned the direct binding of this compound to PD-L1, suggesting its anti-tumor effects may be mediated through other mechanisms[4].
Q2: What are the key advantages of a small molecule inhibitor like this compound over monoclonal antibodies?
Small molecule inhibitors like this compound offer several potential advantages over antibody-based therapies, including oral bioavailability, which allows for easier dosing regimens[3][5]. Their shorter pharmacokinetic exposure may lead to better management of immune-related adverse events (irAEs)[3][5]. Additionally, small molecules can often penetrate tissues more effectively and may be less immunogenic[5][6].
Q3: In which preclinical models has this compound shown anti-tumor efficacy?
This compound has demonstrated anti-tumor efficacy in various syngeneic mouse tumor models, including colon and melanoma models[3][7]. It has been shown to inhibit tumor growth and enhance the activation of tumor-infiltrating CD8+ T cells in a dose-dependent manner[8][9].
Troubleshooting Guide
Issue 1: Suboptimal or Lack of In Vivo Anti-Tumor Efficacy
Possible Cause 1: Inadequate Dosing or Pharmacokinetics
-
Recommendation: Ensure the dosing regimen is appropriate for the specific animal model. The oral bioavailability of this compound is approximately 40% in mice with a short plasma half-life of about 0.5 hours[8][9]. This may necessitate more frequent dosing to maintain therapeutic concentrations. Consider performing a pilot pharmacokinetic study in your model to establish the optimal dosing schedule.
Possible Cause 2: Tumor Model Selection
-
Recommendation: The anti-tumor activity of this compound is dependent on a functional immune system. Ensure you are using immunocompetent mouse models (e.g., C57BL/6, BALB/c) with syngeneic tumors that have a known responsive tumor microenvironment[3]. Tumor models with low immunogenicity or lacking expression of relevant checkpoint pathways may not respond to this compound.
Possible Cause 3: Controversial Mechanism of Action
-
Recommendation: Be aware of the scientific debate surrounding this compound's direct target[4]. If efficacy is not observed, consider that its mechanism might be context-dependent. It may be beneficial to analyze the tumor microenvironment for changes beyond the PD-L1/VISTA pathways. Investigating the activation status of various immune cell populations (T cells, myeloid cells) can provide a broader understanding of its effects[7].
Issue 2: Inconsistent Results Between Experiments
Possible Cause 1: Variability in Drug Formulation and Administration
-
Recommendation: this compound is soluble in DMSO[1]. Ensure consistent preparation of the dosing solution. For oral administration, use a consistent vehicle and ensure accurate gavage technique to minimize variability in drug delivery.
Possible Cause 2: Animal Health and Microbiome
-
Recommendation: The health status and gut microbiome of the animals can significantly impact immunotherapy outcomes. Maintain a consistent and healthy animal colony. Consider co-housing experimental groups to normalize the microbiome.
Issue 3: Unexpected Toxicity
Possible Cause 1: Off-Target Effects
-
Recommendation: While preclinical studies have shown this compound to be well-tolerated at doses up to 1000 mg/kg for 28 days in rodents[8][9], monitor animals closely for any signs of toxicity. If unexpected adverse effects are observed, consider reducing the dose or dosing frequency. Histopathological analysis of major organs can help identify any off-target toxicities.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability | Plasma Half-life | Reference |
| Mouse | ~40% | ~0.5 hours | [8][9] |
| Cynomolgus Monkey | <10% | ~3.25 - 4.0 hours | [8][9] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Mouse Models
| Tumor Model | Mouse Strain | This compound Dose | Tumor Growth Inhibition | Reference |
| B16F1 Melanoma | - | 10 mg/kg | 23% | [10] |
| B16F1 Melanoma | - | 100 mg/kg | 41% | [10] |
| MC38 Colon | C57BL/6 | - | 43% | [10] |
Key Experimental Protocols
Protocol 1: General In Vivo Efficacy Study
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously implant a relevant syngeneic tumor cell line (e.g., MC38, B16F1) into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Vehicle control (e.g., water, PO, QD)
-
This compound (e.g., 10-100 mg/kg, PO, QD)
-
Positive control (e.g., anti-PD-1 antibody, IP, twice weekly)
-
-
Dosing: Prepare this compound in an appropriate vehicle and administer daily via oral gavage.
-
Monitoring: Measure tumor volume (e.g., using calipers) and body weight every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint or at the end of the study.
-
Analysis: Analyze tumor growth inhibition, survival, and changes in the tumor microenvironment (e.g., via flow cytometry or immunohistochemistry).
Protocol 2: Pharmacodynamic Analysis of Tumor-Infiltrating Lymphocytes
-
Study Design: Follow the in vivo efficacy study design (Protocol 1).
-
Sample Collection: At a predetermined time point after treatment initiation, euthanize a subset of mice from each group and excise tumors.
-
Tumor Digestion: Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.
-
Flow Cytometry: Stain the single-cell suspension with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD25, CD69, FoxP3) to identify and quantify different immune cell populations and their activation status.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage and absolute numbers of different immune cell subsets within the tumor microenvironment.
Visualizations
Caption: Reported mechanism of action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for suboptimal efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. curis.com [curis.com]
- 3. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Potential of this compound: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. curis.com [curis.com]
Technical Support Center: CA-170 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CA-170.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available, small molecule immune checkpoint inhibitor. It is designed to target and inhibit the V-domain Ig suppressor of T-cell activation (VISTA) and the Programmed Death-Ligand 1 (PD-L1), both of which are negative checkpoint regulators of T-cell activation.[1][2][3][4] By blocking these pathways, this compound aims to restore and enhance the immune system's ability to recognize and attack tumor cells.[3][4]
Q2: What is the controversy surrounding this compound's binding to PD-L1?
Several independent studies have reported a lack of direct binding of this compound to human PD-L1 (hPD-L1) in in vitro biophysical assays like NMR and HTRF.[5][6] However, other research suggests that this discrepancy might be due to the use of recombinant proteins lacking necessary post-translational modifications.[7] Cellular NMR studies have indicated that this compound does bind to PD-L1 in a cellular context.[7] This suggests that the experimental system is a critical factor in observing this interaction. Researchers should be aware of this controversy when designing experiments and interpreting results.
Q3: How should this compound be stored and handled?
-
Storage of Lyophilized Powder: Store at -20°C for up to 3 years.[5][8]
-
Storage of Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store in a suitable solvent (e.g., DMSO) at -80°C for up to 1 year, or at -20°C for up to 1 month.[8]
-
Handling: Avoid inhalation and contact with skin and eyes. Use in a well-ventilated area.[5]
Q4: What is the recommended solvent for reconstituting this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for reconstituting this compound.[8] It is recommended to use fresh, moisture-absorbing DMSO as moisture can reduce solubility.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in T-cell proliferation/activation assays | Controversial PD-L1 Binding: Your assay may not be sensitive to the cellular context-dependent binding of this compound to PD-L1. | Consider using cell-based assays with endogenously expressed or overexpressed PD-L1 and VISTA.[7] Acknowledge the binding controversy in your interpretation of results. |
| Off-Target Effects: Small molecule inhibitors can have off-target effects that confound results.[9] | Include appropriate negative controls, such as a structurally similar but inactive compound, if available. Perform dose-response experiments to establish a therapeutic window. | |
| Assay Artifacts: T-cell assays are prone to artifacts, such as activation-induced cell death or suppression by other cell types (e.g., neutrophils).[10] | Optimize cell density and stimulation conditions.[11] Ensure high viability of primary cells. Consider purifying T-cell populations. | |
| Low solubility or precipitation of this compound in culture medium | Poor Aqueous Solubility: this compound is a small molecule that may have limited solubility in aqueous media. | Prepare a high-concentration stock solution in DMSO and then dilute it in the final culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including controls.[12] |
| Instability in Culture Medium: Components in the cell culture medium can affect the stability of small molecules.[13][14] | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the culture medium before being added to the cells. | |
| Difficulty in reproducing previously published data | Differences in Experimental Protocols: Minor variations in cell lines, reagents, or techniques can lead to different outcomes.[1][15] | Carefully review and adhere to the detailed protocols from the original publication. If possible, obtain the same cell lines and reagents. |
| Cell Line Authenticity and Passage Number: Cell lines can drift genetically and phenotypically over time. | Use low-passage, authenticated cell lines. Regularly test for mycoplasma contamination. | |
| No observable effect of this compound in a VISTA-dependent assay | Low or Absent VISTA Expression: The target cells in your assay may not express sufficient levels of VISTA. | Confirm VISTA expression on your target cells using flow cytometry or western blotting. |
| Inappropriate Assay Conditions: The experimental conditions may not be optimal for observing VISTA-mediated suppression. | Some studies suggest VISTA's suppressive function is more pronounced under hypoxic conditions.[1] Consider modulating the oxygen levels in your cell culture. |
Experimental Protocols
Below are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.
T-Cell Proliferation Assay
This assay measures the ability of this compound to reverse PD-L1- or VISTA-mediated inhibition of T-cell proliferation.
Materials:
-
Human or mouse T-cells (e.g., from PBMCs or splenocytes)
-
Antigen-presenting cells (APCs) expressing PD-L1 and/or VISTA (e.g., CHO-K1 cells)
-
T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies or a specific antigen)
-
This compound
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Complete cell culture medium
-
96-well flat-bottom plates
Methodology:
-
Label T-cells: Label T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Prepare APCs: Seed APCs in a 96-well plate and allow them to adhere overnight.
-
Co-culture: Add the labeled T-cells and the T-cell activation stimulus to the wells with the APCs.
-
Add this compound: Add this compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate: Co-culture the cells for 3-5 days.
-
Analyze Proliferation: Harvest the cells and analyze the dilution of the proliferation dye in the T-cell population using flow cytometry. A decrease in dye intensity indicates cell division.
Cytokine Release Assay
This assay measures the effect of this compound on the production of cytokines (e.g., IFN-γ, IL-2) by activated T-cells.
Materials:
-
Human or mouse T-cells
-
APCs expressing PD-L1 and/or VISTA
-
T-cell activation stimulus
-
This compound
-
ELISA or multiplex bead array kit for the cytokine of interest
-
Complete cell culture medium
-
96-well plates
Methodology:
-
Set up the co-culture: Follow steps 2-4 of the T-Cell Proliferation Assay protocol.
-
Incubate: Co-culture the cells for 24-72 hours.
-
Collect Supernatants: Centrifuge the plate and carefully collect the culture supernatants.
-
Measure Cytokines: Measure the concentration of the cytokine(s) of interest in the supernatants using an ELISA or multiplex bead array according to the manufacturer's protocol.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the direct binding of this compound to its target proteins (PD-L1 and VISTA) in a cellular environment.[16][17]
Materials:
-
Cells expressing the target protein(s)
-
This compound
-
Lysis buffer with protease inhibitors
-
Antibodies against the target protein(s) for Western blotting or an appropriate detection system for a plate-based assay.
-
PCR tubes or 96-well PCR plates
-
Thermocycler
Methodology:
-
Treat Cells: Incubate the cells with this compound or a vehicle control.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a PCR plate and heat them to a range of temperatures for a defined time (e.g., 3 minutes).
-
Lyse Cells: Lyse the cells to release the proteins.
-
Separate Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Analyze Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or a plate-based detection method. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.
Data Presentation
Preclinical Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability | Plasma Half-life |
| Mouse | ~40% | 0.5 hours |
| Cynomolgus Monkey | <10% | 3.25 - 4.0 hours |
Data from preclinical studies.[12][18]
Visualizations
This compound Signaling Pathway
Caption: this compound mechanism of action.
Experimental Workflow for T-Cell Proliferation Assay
Caption: T-Cell Proliferation Assay Workflow.
Logical Relationship of the this compound Binding Controversy
References
- 1. Terminating Cancer by Blocking VISTA as a Novel Immunotherapy: Hasta la vista, baby - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VISTA Assay Portfolio Service - Creative Biolabs [creative-biolabs.com]
- 3. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 4. Cytokine Release Assay | Xeno Diagnostics [xenodiagnostics.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic targeting of immune checkpoints with small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Ligand-observed NMR techniques to probe RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Distinction of Single and Multiple-Mode Binding of Small-Molecule Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
refining Ca-170 treatment duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CA-170, an investigational oral small molecule inhibitor of the immune checkpoint proteins PD-L1 and VISTA.[1] This guide focuses on refining treatment duration through detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally bioavailable small molecule designed to dually target the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[2][3] By inhibiting these negative regulators of T-cell activation, this compound aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[1] It has shown the potential to rescue the proliferation and effector functions of T cells that are suppressed by PD-L1, PD-L2, and VISTA.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles. For short-term storage, a solution at -20°C is stable for about a month. The compound is typically shipped at ambient temperature as a non-hazardous chemical.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at a concentration of 72 mg/mL (199.82 mM).[4] However, it is insoluble in water and ethanol.[4] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[4]
Q4: In which types of in vitro assays is this compound typically evaluated?
A4: this compound is commonly assessed in functional assays that measure the restoration of T-cell activity. These include T-cell proliferation assays and Interferon-gamma (IFN-γ) secretion assays.[5][6] These assays help determine the compound's potency and its ability to reverse immune suppression mediated by PD-L1 and VISTA.
Q5: Are there any conflicting reports on the mechanism of action of this compound?
A5: While initially reported to directly bind and inhibit PD-L1, some studies using biophysical methods like NMR and HTRF have suggested that there is no direct binding between this compound and PD-L1.[7] These studies propose that this compound may act on the broader PD-1/PD-L1 pathway rather than through direct protein binding.[7] Researchers should be aware of this ongoing discussion when interpreting their results.
Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Target | Metric | Reported Value | Cell System | Reference |
| T-Cell Proliferation Rescue | PD-L1/VISTA | % Inhibition | 92% at 100 nM | Mouse Splenocytes | [5] |
| IFN-γ Secretion Rescue | PD-L1 | EC50 | 17 nM | Not Specified | [7] |
| PD-1/PD-L1 Dissociation | PD-L1 | IC50 | > 5-10 mM | HTRF Assay | [7] |
| Immune Checkpoint Blockade | PD-1/PD-L1 | EC50 | > 5 mM | Jurkat/CHO Co-culture | [7] |
Note: There is some discrepancy in the literature regarding the direct binding and potency of this compound on PD-L1.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Dual inhibition of PD-L1 and VISTA by this compound to restore T-cell function.
Experimental Workflow for In Vitro Testing
Caption: General workflow for evaluating this compound efficacy in vitro.
Experimental Protocols
T-Cell Proliferation Assay (General Protocol)
This protocol provides a framework for assessing the effect of this compound on T-cell proliferation. Optimization of cell numbers, antibody concentrations, and incubation times is recommended.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable T-cell line (e.g., Jurkat).
-
This compound
-
Anhydrous DMSO
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Proliferation dye (e.g., CFSE) or proliferation detection kit (e.g., BrdU)
-
96-well flat-bottom plates
Procedure:
-
Cell Preparation: Isolate PBMCs or culture your chosen T-cell line. For primary cells, label with CFSE dye according to the manufacturer's instructions.
-
Plate Coating (for antibody stimulation): Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 5-10 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash wells twice with sterile PBS to remove unbound antibody.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. A common starting range for dose-response experiments is 0.1 nM to 10 µM.
-
Cell Seeding: Seed the prepared T-cells into the coated (or uncoated for other stimulation methods) 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Treatment and Stimulation: Add the this compound dilutions to the respective wells. For antibody stimulation, add soluble anti-CD28 antibody (e.g., 2 µg/mL). Include appropriate controls: unstimulated cells, stimulated cells with vehicle (DMSO), and positive control (a known immune checkpoint inhibitor).
-
Incubation: Incubate the plate for 72-96 hours in a humidified incubator at 37°C and 5% CO2. The optimal incubation time may need to be determined empirically.
-
Analysis: Analyze T-cell proliferation using flow cytometry for CFSE dilution or by following the manufacturer's protocol for a BrdU assay.
IFN-γ Secretion Assay (General Protocol)
This protocol outlines the measurement of IFN-γ secretion from T-cells following treatment with this compound.
Materials:
-
Human PBMCs or activated T-cells
-
This compound
-
Anhydrous DMSO
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 beads, or specific antigen)
-
Human IFN-γ ELISA kit
-
96-well plates
Procedure:
-
Cell Preparation and Seeding: Isolate and prepare T-cells as described in the proliferation assay protocol. Seed 1-2 x 10^5 cells per well in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a 10 mM DMSO stock solution.
-
Treatment and Stimulation: Add the this compound dilutions to the cells. Stimulate the T-cells with your chosen method (e.g., anti-CD3/CD28 beads at a 1:1 cell-to-bead ratio). Include vehicle controls and a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2. The peak of IFN-γ secretion can vary, so a time-course experiment may be necessary to determine the optimal endpoint.
-
Supernatant Collection: After incubation, centrifuge the plate at 300-400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IFN-γ in each sample based on the standard curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Compound Activity | Compound Precipitation: this compound is insoluble in aqueous media. The final DMSO concentration in the culture may be too low, or the compound may have precipitated out of the stock solution. | - Ensure the final DMSO concentration in your assay is sufficient to maintain solubility (typically ≤ 0.5%) but not high enough to cause cellular toxicity. - Visually inspect the stock solution and final dilutions for any precipitate. - Prepare fresh dilutions for each experiment. |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot the 10 mM DMSO stock solution into single-use volumes and store at -80°C. - Avoid repeated freeze-thaw cycles. - Use fresh, anhydrous DMSO for preparing the stock solution as water can promote degradation of some compounds. | |
| Suboptimal Assay Conditions: The incubation time may be too short or too long to observe an effect. The concentration range might not be appropriate. | - Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration. - Broaden the concentration range in your dose-response experiment (e.g., from 0.01 nM to 100 µM). | |
| Low Target Expression: The cell line used may have low endogenous expression of PD-L1 or VISTA. | - Verify the expression of PD-L1 and VISTA on your target cells using flow cytometry or western blotting. - Consider using cell lines known to have high expression of these checkpoints, or stimulate cells with IFN-γ to upregulate PD-L1 expression. | |
| High Background Signal or Cell Toxicity | High DMSO Concentration: DMSO can be toxic to cells at concentrations above 0.5-1%. | - Ensure the final DMSO concentration in all wells, including controls, is consistent and as low as possible (ideally ≤ 0.5%). |
| Compound-Induced Cytotoxicity: At high concentrations, this compound itself might be cytotoxic, independent of its checkpoint inhibitory activity. | - Perform a cell viability assay (e.g., using Trypan Blue or a commercial viability kit) in parallel with your functional assay to assess cytotoxicity at each concentration. | |
| Inconsistent or Variable Results | Cell Passage Number and Health: High passage numbers or unhealthy cells can lead to variability. | - Use cells with a low passage number and ensure they are in the logarithmic growth phase before starting the experiment. - Regularly check for mycoplasma contamination. |
| Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variability. | - Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix for each condition to be distributed across replicate wells. | |
| Assay Reagent Variability: Inconsistent coating of antibodies or variability in reagent lots. | - Ensure even coating of plates by gently swirling after adding the antibody solution. - Qualify new lots of critical reagents (e.g., antibodies, cytokines) before use in large experiments. |
References
- 1. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 2. Immune-checkpoint proteins VISTA and PD-1 nonredundantly regulate murine T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. GAS-Luc2 Reporter Cell Lines for Immune Checkpoint Drug Screening in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GAS-Luc2 Reporter Cell Lines for Immune Checkpoint Drug Screening in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dot | Graphviz [graphviz.org]
- 7. VISTA and PD-L1 synergistically predict poor prognosis in patients with extranodal natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ca-170 Toxicity in Primary Cells
Disclaimer: The compound "Ca-170" appears to be a hypothetical or proprietary designation, as it does not correspond to a known chemical entity in publicly available scientific literature. The following troubleshooting guide is based on general principles of minimizing xenobiotic toxicity in primary cell culture and may require significant adaptation for a specific, uncharacterized compound.
Frequently Asked Questions (FAQs)
Q1: My primary cells show high levels of mortality shortly after this compound treatment. What is the first step to troubleshoot this?
A1: The initial and most critical step is to perform a dose-response and time-course experiment to determine the cytotoxic concentration 50 (CC50) and the kinetics of cell death. This will establish a baseline for a therapeutic window. We recommend starting with a broad concentration range (e.g., logarithmic dilutions from 1 nM to 100 µM) and multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
Q2: I've established the CC50, but even at concentrations below this, I observe significant stress responses in my cells (e.g., morphological changes, reduced proliferation). How can I mitigate this?
A2: Sub-lethal toxicity can often be managed by optimizing the treatment conditions. Consider the following:
-
Co-treatment with antioxidants: If this compound induces oxidative stress, co-administration of antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.
-
Serum concentration: Modulating the serum concentration in your culture medium during treatment can impact compound availability and cellular health.
-
Extracellular matrix (ECM) coating: Plating primary cells on an appropriate ECM can enhance their resilience to chemical stressors.
Q3: Could the vehicle used to dissolve this compound be contributing to the observed toxicity?
A3: Absolutely. It is crucial to run a vehicle control experiment where cells are treated with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound. If the vehicle control shows toxicity, you will need to reduce the final solvent concentration in your culture medium, typically to below 0.1%.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Health/Passage Number | Standardize the primary cell isolation and culture protocol. Use cells within a narrow passage number range for all experiments. | Reduced inter-experimental variability and more reproducible dose-response curves. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Store the compound under recommended conditions (e.g., -20°C, protected from light). | Consistent compound potency and more reliable cytotoxicity data. |
| Assay Interference | If using a metabolic assay (e.g., MTT, WST-1), confirm that this compound does not directly react with the assay reagents. Run a cell-free control. | Accurate measurement of cell viability without artifacts from compound interference. |
Issue 2: Apoptosis vs. Necrosis as the Primary Mechanism of Cell Death
| Experimental Protocol | Parameter Measured | Interpretation |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V-positive, PI-negative cells (early apoptosis)Annexin V-positive, PI-positive cells (late apoptosis/necrosis) | Differentiates between programmed cell death and membrane rupture. |
| Caspase-3/7 Activity Assay | Cleavage of a fluorogenic or colorimetric substrate by active caspases. | Quantifies the executioner phase of apoptosis. |
| Lactate Dehydrogenase (LDH) Release Assay | Measurement of LDH released from damaged cells into the culture medium. | Indicates loss of membrane integrity, a hallmark of necrosis. |
Experimental Protocols
Protocol 1: Determination of CC50 by MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound dilutions in culture medium.
-
Treatment: Remove the old medium and add 100 µL of the 2x this compound dilutions to the appropriate wells. Include vehicle controls and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the untreated control and plot the dose-response curve to determine the CC50.
Visualizations
Caption: Workflow for assessing this compound toxicity.
Caption: Potential this compound apoptotic signaling.
optimizing Ca-170 delivery methods
Welcome to the technical support center for CA-170, an investigational, orally available small molecule designed to inhibit the PD-L1 and VISTA immune checkpoint pathways. This guide is intended for researchers, scientists, and drug development professionals to optimize experimental design and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets? A1: this compound is a small molecule immune checkpoint inhibitor. It is designed to antagonize the Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA) pathways, which are key negative regulators of T-cell function.[1][2][3] By inhibiting these pathways, this compound aims to restore T-cell-mediated anti-tumor immunity.[4][5]
Q2: What is the molecular weight and formula of this compound? A2: The molecular formula for this compound is C₁₂H₂₀N₆O₇, and its molecular weight is 360.32 g/mol .[1][6]
Q3: How should I prepare stock solutions of this compound? A3: this compound is soluble in DMSO at concentrations up to 72 mg/mL (approximately 199.82 mM).[7] It is reported to be insoluble in water and ethanol.[7] For cell-based assays, it is recommended to prepare a high-concentration stock in fresh, anhydrous DMSO. The final concentration of DMSO in your cell culture media should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the recommended storage conditions for this compound? A4: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[7] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[7]
Q5: Is there any controversy regarding the mechanism of action of this compound? A5: Yes, while this compound was developed to directly target and bind PD-L1, some independent studies using biophysical methods like NMR and HTRF have reported no direct binding between this compound and PD-L1.[6][8][9][10] An alternative proposed mechanism is that this compound may block PD-L1 signaling by promoting the formation of a defective ternary complex (PD-1/PD-L1/CA-170) without preventing the primary protein-protein interaction.[3][5][11] Its activity as a VISTA inhibitor is also a key component of its function.[5][12] Researchers should consider that the observed biological effects may not stem from simple competitive antagonism of the PD-1/PD-L1 interaction.
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| No or low activity observed in T-cell functional assays. | 1. Compound Precipitation: this compound is insoluble in aqueous media. Adding a high concentration of DMSO stock directly to media can cause it to precipitate. 2. Compound Degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, long-term storage at -20°C) can lead to degradation.[7] 3. Suboptimal Assay Conditions: Incorrect cell density, insufficient T-cell stimulation, or inappropriate timing of compound addition. 4. Mechanism Misunderstanding: The assay may be designed to detect direct competitive binding with PD-L1, which might not be the primary mechanism.[6][8][9] | 1. Perform serial dilutions of the DMSO stock in your culture medium. Ensure the final DMSO concentration is non-toxic for your cells (e.g., <0.1%). Visually inspect for precipitation under a microscope after addition. 2. Prepare fresh stock solutions from powder. Aliquot new stocks and store them properly at -80°C.[7] 3. Titrate cell seeding density and the concentration of stimulating agents (e.g., anti-CD3/CD28). Perform a time-course experiment to determine the optimal window for observing this compound's effect. 4. Use functional readouts like rescue of T-cell proliferation or cytokine (e.g., IFN-γ) secretion in the presence of PD-L1 or VISTA-expressing cells, rather than a direct binding assay.[3][11] |
| High cell death or cytotoxicity observed. | 1. DMSO Toxicity: The final concentration of DMSO in the culture well is too high. 2. High Compound Concentration: The concentration of this compound used may be cytotoxic to the specific cell line. 3. Off-Target Effects: Like many small molecules, high concentrations may lead to off-target activity. | 1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%, but should be empirically determined). Include a "vehicle control" (DMSO only) at the same final concentration. 2. Perform a dose-response curve to determine the optimal concentration range that shows biological activity without significant cytotoxicity. Start with a wide range (e.g., 1 nM to 10 µM). 3. Lower the concentration of this compound. If cytotoxicity persists at active concentrations, consider using alternative cell lines. |
| Inconsistent or variable results between experiments. | 1. Inconsistent Cell Health/Passage: Using cells that are unhealthy, too dense, or at a high passage number can lead to variability. 2. Variable Reagent Quality: Inconsistent activity of stimulating antibodies (anti-CD3/CD28) or recombinant proteins (PD-L1, VISTA). 3. Inconsistent Compound Handling: Variations in the preparation and dilution of this compound stock solutions. | 1. Use cells from a consistent, low passage number stock. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Qualify new lots of antibodies and recombinant proteins to ensure consistent activity. 3. Follow a strict, standardized protocol for preparing and handling this compound stock and working solutions. |
Data on In Vitro Delivery Methods
Optimizing the delivery of a hydrophobic small molecule like this compound is critical for obtaining reliable in vitro data. While DMSO is the standard solvent, other methods can be considered to improve solubility and reduce solvent-related toxicity. The following table provides a hypothetical comparison based on common laboratory practices for small molecule delivery.
| Delivery Method | Description | Advantages | Disadvantages | Recommended Use Case |
| Direct DMSO Dilution | A high-concentration stock in DMSO is serially diluted into the final cell culture medium. | Simple, rapid, and widely used.[7] | Risk of precipitation in aqueous media; potential for DMSO-induced cytotoxicity or off-target effects. | Standard cell-based screening and functional assays where final DMSO concentration can be kept low (<0.1%). |
| Pluronic F-127 Formulation | The compound is mixed with a non-ionic surfactant polymer, which forms micelles that encapsulate the drug. | Can improve aqueous solubility and reduce precipitation. | May have its own biological effects; requires careful optimization and control experiments. | For experiments where higher compound concentrations are needed and precipitation is an issue. |
| Protein Conjugation (e.g., BSA) | The compound is pre-incubated with a carrier protein like Bovine Serum Albumin (BSA) before addition to cells. | Can increase solubility and mimic in vivo bioavailability by providing a protein carrier. | May alter the effective free concentration of the compound; requires quantification of binding affinity. | Advanced studies aiming to more closely mimic physiological conditions or overcome solubility issues. |
| Nanoparticle Encapsulation | The compound is encapsulated within polymeric or lipid-based nanoparticles. | High loading capacity; protects the compound from degradation; can enable targeted delivery. | Complex preparation and characterization; potential for nanoparticle-induced cellular responses. | Specialized applications, such as in vivo modeling or complex 3D culture systems. |
Experimental Protocols
Protocol: In Vitro T-Cell Proliferation Rescue Assay
This protocol is designed to measure the ability of this compound to rescue human T-cell proliferation from inhibition by PD-L1.
1. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound powder and anhydrous DMSO
-
Complete RPMI-1640 medium (with 10% FBS, 1% Pen-Strep)
-
Anti-human CD3 antibody (plate-bound stimulation)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human PD-L1/Fc chimera protein
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
2. Plate Coating:
-
Dilute anti-human CD3 antibody to 1 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to the required wells of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
Before use, wash each well twice with 200 µL of sterile PBS to remove unbound antibody.
3. T-Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Count the stained cells and resuspend them in complete RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.
4. Assay Setup:
-
Prepare serial dilutions of this compound in complete RPMI-1640 from your DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
To the anti-CD3 coated wells, add the following components in triplicate:
-
Unstimulated Control: 100 µL of stained PBMCs.
-
Stimulated Control: 100 µL of stained PBMCs + soluble anti-CD28 (final conc. 1 µg/mL).
-
Inhibited Control: 100 µL of stained PBMCs + anti-CD28 + recombinant PD-L1 (final conc. 5 µg/mL, titrate for optimal inhibition).
-
This compound Test Wells: 100 µL of stained PBMCs + anti-CD28 + recombinant PD-L1 + this compound at various final concentrations.
-
Vehicle Control: 100 µL of stained PBMCs + anti-CD28 + recombinant PD-L1 + vehicle (DMSO).
-
-
The total volume in each well should be 200 µL.
5. Incubation and Analysis:
-
Incubate the plate for 3-5 days in a humidified incubator at 37°C, 5% CO₂.
-
After incubation, harvest the cells and analyze by flow cytometry.
-
Gate on the lymphocyte population (e.g., CD4+ or CD8+ T-cells if using additional surface markers) and measure the dilution of the proliferation dye. Proliferation is indicated by a decrease in fluorescence intensity.
-
Calculate the percentage of proliferated cells in each condition and plot the dose-response curve for this compound.
Visualizations
Signaling Pathways
Caption: this compound inhibits the PD-L1 and VISTA negative signaling pathways to promote T-cell activation.
Experimental Workflow
Caption: Workflow for the this compound T-cell proliferation rescue assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low activity of this compound in vitro.
References
- 1. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-L1 expression and PD-1 checkpoint pathway in cancer - Cancer: overview - Immunoway [immunoway.com]
- 3. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 5. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. This compound - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Ca-170 vs competitor compound X efficacy
An Objective Comparison of Ca-170 and the Small Molecule PD-L1 Inhibitor BMS-1166 in Preclinical Cancer Models
This guide provides a detailed comparison of the efficacy and mechanisms of action of two prominent small molecule immune checkpoint inhibitors: this compound and BMS-1166. The information is intended for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology.
Introduction to this compound and BMS-1166
This compound is an orally bioavailable small molecule designed as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA).[1][2] It has been advanced to clinical trials based on its preclinical anti-tumor efficacy.[3] However, the direct binding of this compound to PD-L1 has been a subject of scientific debate, with some studies suggesting its mechanism of action may not involve direct blockade of the PD-1/PD-L1 interaction.[4][5] Instead, it is proposed to function by inducing the formation of a defective ternary complex.[3]
BMS-1166 is a potent and well-characterized small molecule inhibitor of the PD-1/PD-L1 interaction.[6][7] Its mechanism of action is distinct from direct competitive antagonism and is understood to involve the induction of PD-L1 dimerization, which in turn blocks the interaction with PD-1.[6][] Further studies have suggested that BMS-1166 may also inhibit the proper glycosylation and trafficking of PD-L1 to the cell surface, effectively reducing its functional availability.[9][10][11]
In Vitro Efficacy
The in vitro potency of this compound and BMS-1166 has been assessed in various assays designed to measure their ability to counteract the immunosuppressive effects of the PD-1/PD-L1 pathway.
| Parameter | This compound | BMS-1166 | Reference(s) |
| PD-1/PD-L1 Interaction Inhibition (IC50) | Data not consistently reported in direct binding assays. Some studies report no direct binding. | 1.4 nM (HTRF binding assay) | [4][7] |
| T-Cell Activation (EC50) | Potent rescue of T-cell proliferation and IFN-γ secretion in the presence of PD-L1. | Alleviates inhibitory effect of soluble PD-L1 on T-cell activation. EC50 in the low micromolar range in some cellular assays. | [3][12] |
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of both this compound and BMS-1166 in syngeneic mouse tumor models.
| Cancer Model | Compound | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| B16F1 Melanoma | This compound | 10 mg/kg, oral, daily | 23% at Day 18 | [13] |
| This compound | 100 mg/kg, oral, daily | 41% at Day 18 | [13] | |
| MC38 Colon Adenocarcinoma | This compound | Not specified | 43% at Day 13 | [13] |
| MDA-MB-231 Breast Cancer (xenograft) | BMS-1166 | Not specified in provided abstracts | IC50 of 28.77 µM | [14] |
Mechanisms of Action
The proposed mechanisms of action for this compound and BMS-1166 are distinct and are visualized in the diagrams below.
Caption: Proposed mechanism of this compound involving the formation of a defective ternary complex.
Caption: Proposed mechanisms of BMS-1166, including blocking ER export and inducing dimerization.
Signaling Pathways
The PD-1/PD-L1 and VISTA pathways are key negative regulators of T-cell activation.
Caption: Overview of the PD-1/PD-L1 and VISTA inhibitory signaling pathways.
Experimental Protocols
Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay (for BMS-1166): This assay measures the direct binding and disruption of the PD-1 and PD-L1 protein interaction. Recombinant human PD-1 and PD-L1 proteins, tagged with donor and acceptor fluorophores, are incubated together with the test compound. A decrease in the FRET signal indicates inhibition of the protein-protein interaction. The IC50 value is calculated from the dose-response curve.
T-Cell Proliferation and Cytokine Release Assays (for this compound): Peripheral blood mononuclear cells (PBMCs) or splenocytes are stimulated to proliferate in the presence of recombinant PD-L1 protein, which inhibits T-cell activation. The test compound is added at various concentrations to assess its ability to rescue T-cell proliferation (measured by thymidine incorporation or CFSE dilution) and effector function (measured by IFN-γ secretion via ELISA).
Syngeneic Mouse Tumor Models (for this compound and general in vivo studies): Immunocompetent mice are implanted with cancer cells (e.g., B16F1 melanoma, MC38 colon adenocarcinoma). Once tumors are established, mice are treated with the test compound (e.g., via oral gavage) or a vehicle control. Tumor volume is measured regularly to determine the percentage of tumor growth inhibition compared to the control group.
Summary and Conclusion
This compound and BMS-1166 represent two different approaches to the development of small molecule inhibitors of the PD-1/PD-L1 pathway. While BMS-1166 is a potent direct inhibitor of the PD-1/PD-L1 interaction with a well-defined mechanism, the mode of action of this compound is more complex and may involve the dual targeting of PD-L1 and VISTA through a mechanism that does not rely on direct competitive antagonism of PD-L1.
The available preclinical data suggest that both compounds have anti-tumor activity, although direct comparative studies are limited. The choice of which compound to investigate further would depend on the specific research question and the desired pharmacological profile. For instance, the oral bioavailability and potential dual-targeting of this compound may offer advantages in certain contexts, while the well-understood mechanism of BMS-1166 makes it a valuable tool for studying the direct consequences of PD-1/PD-L1 blockade. Further research, including head-to-head preclinical and clinical studies, is needed to fully elucidate the comparative efficacy and safety of these two compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. curis.com [curis.com]
- 3. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 9. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 10. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. curis.com [curis.com]
- 14. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ca-170 Results: A Guide to Secondary Assay Selection and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
Ca-170, an oral small-molecule inhibitor of the immune checkpoint proteins PD-L1 and VISTA, has shown promise in preclinical studies by promoting T-cell activation and anti-tumor immunity.[1][2][3][4] However, the validation of its mechanism of action and efficacy requires a multi-faceted approach, employing a combination of primary and secondary assays. This guide provides a framework for validating initial findings for this compound and similar molecules, with a focus on robust secondary assays that offer deeper biological insights.
Recent studies have highlighted discrepancies in the observed activity of this compound depending on the assay format, with some biochemical assays failing to demonstrate direct binding to PD-L1, while functional assays using primary immune cells show significant activity.[5] This underscores the importance of selecting appropriate secondary assays to confirm the biological effects of the compound and to build a comprehensive understanding of its mechanism of action.
Data Presentation: Comparing Primary and Secondary Assay Readouts for this compound
A direct comparison of quantitative data from different assay types is crucial for a comprehensive evaluation of a compound's activity. The table below presents hypothetical data for this compound across a primary biochemical assay, a primary cell-based reporter assay, and a secondary functional assay.
| Assay Type | Assay Name | Parameter Measured | This compound (1 µM) | Control Antibody (10 µg/mL) |
| Primary Biochemical | PD-1/PD-L1 HTRF Assay | Inhibition of PD-1/PD-L1 Interaction (Signal Ratio) | 1.05 | 0.25 |
| Primary Cell-Based | NFAT Reporter Assay | NFAT-driven Luciferase Expression (Fold Induction) | 1.2 | 4.5 |
| Secondary Functional | Mixed Lymphocyte Reaction (MLR) | T-Cell Proliferation (% of Proliferating CD4+ T-cells) | 65% | 75% |
| Secondary Functional | Mixed Lymphocyte Reaction (MLR) | IFN-γ Release (pg/mL) | 850 | 1200 |
Signaling Pathway and Experimental Workflows
To visualize the biological context and the experimental procedures, the following diagrams illustrate the targeted signaling pathway and the workflows of the primary and secondary assays.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. revvity.com [revvity.com]
- 3. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MLR assay to Test Novel Cancer Immunotherapies I CRO Services [explicyte.com]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
A Comparative Analysis of Ca-170 and Other Small Molecule Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ca-170, a first-in-class oral small molecule antagonist of the immune checkpoint proteins PD-L1 and VISTA, with other similar compounds in development. The information is intended for researchers, scientists, and drug development professionals, offering an objective overview supported by available experimental data.
Introduction to this compound
This compound (also known as AUPM-170) is an orally bioavailable small molecule designed to dually target the immune checkpoint pathways of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] Developed by Aurigene and licensed by Curis, Inc., it has been advanced to clinical trials for various cancers.[3] The rationale behind dual inhibition is to overcome the limitations of single-pathway targeting antibody-based therapies and to offer a more convenient oral dosing option.[4][5]
A significant point of discussion in the scientific community is the precise mechanism of action of this compound, particularly its direct binding to PD-L1. While some studies have reported potent functional rescue of T-cell activity, others have questioned the direct interaction, suggesting a more complex mechanism may be at play.[6][7] This guide will delve into the available data to provide a balanced perspective.
Comparative Quantitative Data
The following table summarizes the available quantitative data for this compound and a selection of other small molecule inhibitors targeting PD-L1 and/or VISTA. It is important to note that assay conditions can vary between studies, which may influence the reported values.
| Compound | Target(s) | Assay Type | Reported IC50/EC50/Kd | Source(s) |
| This compound | PD-L1, VISTA | T-cell Function Assay (PD-L1) | EC50: 66.1 ± 23.2 nM | [8] |
| T-cell Function Assay (VISTA) | EC50: 82.9 ± 37.1 nM | [8] | ||
| HTRF Assay | Estimated IC50 > 5-10 mM | [6] | ||
| BMS-1166 | PD-L1 | HTRF Assay | IC50: 7.7 ± 0.01 nM | [6] |
| BMS-103 | PD-L1 | HTRF Assay | IC50: 79.1 nM | [9] |
| MicroScale Thermophoresis | Kd: 44 ± 13 nM | [9] | ||
| BMS-142 | PD-L1 | HTRF Assay | IC50: 96.7 nM | [9] |
| MicroScale Thermophoresis | Kd: 13.2 ± 1.5 nM | [9] | ||
| BMS-986189 | PD-L1 | Not Specified | IC50: 1.03 nM | [4][10] |
| Incyte-011 | PD-L1 | HTRF Assay | IC50: 5.3 nM | [11][12] |
| S8 | PD-L1, VISTA | HTRF Assay (PD-L1) | IC50: 1.4 µM | [2] |
| Isothermal Titration Calorimetry (VISTA) | Kd: 2.1 µM | [2] |
Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 and VISTA pathways are crucial negative regulators of T-cell activation. In the tumor microenvironment, cancer cells can express PD-L1, which binds to the PD-1 receptor on T-cells, leading to T-cell exhaustion and allowing the tumor to evade the immune system. VISTA also acts as an inhibitory checkpoint, further suppressing T-cell function. This compound and similar compounds aim to block these interactions, thereby restoring the anti-tumor immune response.
Caption: Inhibition of PD-L1 and VISTA pathways by small molecules like this compound.
A point of contention surrounding this compound is its direct binding to PD-L1. Some studies using biophysical methods like NMR and HTRF with recombinant proteins did not observe direct binding.[6] However, research from the developers suggests that this compound may function by inducing a defective ternary complex of PD-1:PD-L1, a mechanism that may not be captured by all assay types.[7][8] They also emphasize the importance of post-translational modifications on the protein for binding, which may be absent in bacterially expressed recombinant proteins.[11]
Caption: Logical diagram of the different hypotheses for this compound's mechanism of action.
Experimental Protocols
A brief overview of the key experimental methodologies used in the characterization of these compounds is provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a common biochemical assay used to measure the binding affinity of inhibitors to their targets.
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). In the context of PD-1/PD-L1 interaction, one protein is labeled with the donor and the other with the acceptor. When they bind, FRET occurs. An inhibitor that disrupts this binding will lead to a decrease in the FRET signal.
General Protocol:
-
Recombinant PD-1 and PD-L1 proteins, labeled with their respective HTRF fluorophores, are incubated together in a microplate.
-
The test compound (e.g., this compound or a similar inhibitor) is added at various concentrations.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence is read at two wavelengths (for the donor and acceptor).
-
The ratio of the signals is calculated, and the IC50 value is determined from the dose-response curve.
Caption: A simplified workflow for an HTRF-based PD-1/PD-L1 binding assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis
NMR spectroscopy is a powerful biophysical technique to study protein-ligand interactions at an atomic level.
Principle: The chemical environment of atomic nuclei is sensitive to their surroundings. When a ligand binds to a protein, it can cause changes in the NMR spectrum of either the protein or the ligand. By monitoring these changes, one can confirm binding and map the interaction site.
General Protocol:
-
A sample of the target protein (e.g., isotopically labeled PD-L1) is prepared in a suitable buffer.
-
An initial NMR spectrum of the protein alone is recorded.
-
The test compound is titrated into the protein sample at increasing concentrations.
-
NMR spectra are recorded at each titration point.
-
Changes in the chemical shifts or signal intensities of specific amino acid residues in the protein are monitored to identify the binding site and determine the binding affinity.
T-Cell Activation and IFN-γ Secretion Assay
This is a cell-based functional assay to assess the ability of a compound to restore T-cell activity that has been suppressed by immune checkpoint proteins.
Principle: When T-cells are activated, they produce cytokines such as Interferon-gamma (IFN-γ). In the presence of PD-L1, this activation and subsequent cytokine release are suppressed. An effective inhibitor will reverse this suppression and restore IFN-γ production.
General Protocol:
-
Immune cells, such as human Peripheral Blood Mononuclear Cells (PBMCs), are isolated.
-
The cells are co-cultured with cells expressing PD-L1 or with recombinant PD-L1 protein.
-
A T-cell stimulus (e.g., anti-CD3/CD28 antibodies) is added to activate the T-cells.
-
The test compound is added at various concentrations.
-
After an incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
The concentration of IFN-γ in the supernatant is measured, typically by ELISA or a similar immunoassay.
-
An increase in IFN-γ levels in the presence of the compound indicates successful reversal of PD-L1-mediated suppression.
Conclusion
This compound represents an important step in the development of oral, small molecule immune checkpoint inhibitors. Its dual targeting of PD-L1 and VISTA is a promising strategy in cancer immunotherapy. The ongoing discussion about its precise mechanism of action highlights the complexities in drug development and the importance of utilizing a range of complementary assays for compound characterization. As more data from clinical trials and further research on this compound and other similar compounds become available, a clearer picture of their therapeutic potential and place in the landscape of cancer treatment will emerge. This guide serves as a summary of the current understanding to aid in ongoing research and development efforts in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of bifunctional small molecules targeting PD-L1/VISTA with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Landscape of Small Molecule Immune Checkpoint Inhibitors: A Comparative Guide to Alternatives for CA-170
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small molecule inhibitors targeting the PD-L1 and VISTA pathways, offering alternatives to the clinical-stage compound CA-170. This document summarizes key performance data, details experimental methodologies, and visualizes the complex biological pathways and workflows involved.
This compound, an orally bioavailable small molecule, has garnered significant attention as a dual inhibitor of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T cell Activation (VISTA), two critical immune checkpoint proteins that suppress anti-tumor immunity.[1][2] While it has progressed to clinical trials, the scientific community has presented conflicting evidence regarding its direct molecular interactions, prompting a closer examination of its mechanism and a search for alternative compounds.[3][4] This guide offers a comprehensive overview of this compound and its alternatives, focusing on their mechanism of action, potency, and the experimental data supporting their development.
The this compound Controversy: A Tale of Two Mechanisms
The primary controversy surrounding this compound lies in its direct binding to PD-L1. A 2019 study by Magiera-Mularz and colleagues reported that using biophysical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Homogeneous Time-Resolved Fluorescence (HTRF), they could not detect a direct interaction between this compound and recombinant PD-L1 protein.[5][6] Their research, which included positive controls like the well-characterized BMS-1166, suggested that this compound's observed biological activity might stem from an alternative, indirect mechanism of action.[5]
In contrast, a 2021 publication by Sasikumar and colleagues, from the developing company Aurigene, presented data supporting a different model.[3] They argue that while binding to recombinant PD-L1 is not readily detectable by some standard assays, this compound does bind to PD-L1 in a more physiologically relevant cellular context.[3] Their findings suggest that this compound does not prevent the formation of the PD-1:PD-L1 complex but instead induces a "defective ternary complex," thereby blocking downstream signaling and restoring T-cell function.[3] This highlights the critical importance of assay conditions in characterizing small molecule-protein interactions.
Alternative Small Molecule Inhibitors of the PD-1/PD-L1 and VISTA Pathways
The quest for orally bioavailable immune checkpoint inhibitors has led to the development of several alternatives to this compound. These can be broadly categorized into PD-L1 specific, VISTA specific, and other dual-targeting agents.
PD-L1 Specific Inhibitors
Several pharmaceutical companies have developed potent small molecule inhibitors of PD-L1. Notable examples include compounds from Bristol-Myers Squibb (BMS) and Incyte.
-
BMS-202 and BMS-1166: These compounds are well-characterized PD-L1 inhibitors that function by inducing the dimerization of PD-L1, which sterically hinders its interaction with PD-1.[7][8] They have been shown to restore T-cell activity in cellular assays.[7]
-
INCB086550: Developed by Incyte, this is another potent and selective small molecule inhibitor of PD-L1.[9][10] It has demonstrated anti-tumor efficacy in preclinical models and is being investigated in clinical trials.[9]
VISTA and Dual PD-L1/VISTA Inhibitors
The development of small molecule inhibitors targeting VISTA is at an earlier stage compared to PD-L1. VISTA's expression on both myeloid and T cells suggests that its inhibition could have a distinct and complementary effect to PD-L1 blockade.[11][12] While this compound is the most prominent example of a dual inhibitor, research into other scaffolds is ongoing.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the reported inhibitory activities of this compound and its alternatives. It is crucial to note that these values are often determined using different assays and under varying experimental conditions, making direct comparisons challenging.
Table 1: Comparison of PD-L1 Inhibitors
| Compound | Target(s) | Assay Type | Reported Potency (IC50/EC50/K_D) | Reference |
| This compound | PD-L1, VISTA | T-cell functional assays | EC50: ~30-80 nM (functional rescue) | [1][3] |
| BMS-202 | PD-L1 | HTRF | IC50: 18 nM | [13] |
| Cell Proliferation | IC50: 10-15 µM | [14] | ||
| BMS-1166 | PD-L1 | HTRF | IC50: 1.4 nM | [7] |
| INCB086550 | PD-L1 | HTRF | IC50: < 10 nM | [15] |
| Incyte-001 | PD-L1 | HTRF | IC50: 11 nM | [2] |
| Incyte-011 | PD-L1 | HTRF | IC50: 5.293 nM | [2] |
| BMS-1001 | PD-L1 | HTRF | IC50: 0.9 nM | [2] |
Table 2: Comparison of VISTA Inhibitors
| Compound | Target(s) | Assay Type | Reported Potency (EC50) | Reference |
| This compound | PD-L1, VISTA | T-cell functional assays | EC50: ~80 nM (functional rescue) | [16] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams are provided.
Caption: PD-1/PD-L1 and VISTA signaling pathways and points of inhibition.
Caption: A generalized workflow for the discovery and development of small molecule immune checkpoint inhibitors.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the compounds discussed in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a common biochemical assay used to measure the binding affinity of inhibitors to their target proteins and their ability to disrupt protein-protein interactions.
-
Principle: The assay relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). The target proteins (e.g., PD-1 and PD-L1) are labeled with the donor and acceptor, respectively. When the proteins interact, the fluorophores are in close proximity, leading to a FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
-
General Protocol:
-
Recombinant, tagged PD-1 (e.g., with a tag for the donor-labeled antibody) and PD-L1 (e.g., with a tag for the acceptor-labeled antibody) are incubated in a microplate.
-
The test compound is added at various concentrations.
-
Antibodies labeled with the HTRF donor and acceptor fluorophores that recognize the tags on the proteins are added.
-
After an incubation period, the fluorescence is read at two wavelengths (for the donor and acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the signal) is determined.[2]
-
Cell-Based T-Cell Activation Assays
These assays assess the functional consequence of checkpoint inhibition in a more biologically relevant setting.
-
Principle: T-cells are co-cultured with antigen-presenting cells (APCs) or tumor cells that express PD-L1. The interaction between PD-1 on the T-cells and PD-L1 on the other cells leads to T-cell anergy or exhaustion, which can be measured by a decrease in T-cell proliferation or cytokine production (e.g., IFN-γ, IL-2). A successful inhibitor will reverse this suppression.
-
General Protocol (IFN-γ Release Assay):
-
Human Peripheral Blood Mononuclear Cells (PBMCs), which contain T-cells, are isolated.
-
The PBMCs are stimulated with anti-CD3 and anti-CD28 antibodies to activate the T-cells.
-
Recombinant PD-L1 protein is added to the culture to suppress T-cell activation.
-
The test compound is added at various concentrations.
-
After a 24-72 hour incubation period, the supernatant is collected, and the concentration of IFN-γ is measured using an ELISA kit.
-
The EC50 value (the concentration of the compound that elicits 50% of the maximal response) is calculated.[3][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful biophysical technique used to study the direct binding of a small molecule to a protein target.
-
Principle: NMR spectroscopy can detect changes in the chemical environment of atomic nuclei upon ligand binding. If a small molecule binds to a protein, it will cause perturbations in the NMR spectrum of the protein, the ligand, or both.
-
General Protocol (Protein-observed 1H-15N HSQC):
-
A solution of 15N-labeled recombinant protein (e.g., PD-L1) is prepared.
-
A 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum is recorded. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair in the protein.
-
The test compound is titrated into the protein solution.
-
HSQC spectra are recorded at different compound concentrations.
-
Binding is detected by observing chemical shift perturbations (movement of peaks) or line broadening of specific peaks in the protein's spectrum, indicating the binding site.[5][18]
-
Conclusion
The landscape of small molecule immune checkpoint inhibitors is rapidly evolving. While this compound has paved the way as a clinical-stage dual PD-L1/VISTA inhibitor, the debate surrounding its precise mechanism of action underscores the complexities of small molecule drug development in this space. A growing number of alternative compounds, particularly potent and selective PD-L1 inhibitors like BMS-202 and INCB086550, offer promising avenues for researchers. The choice of which compound to investigate will depend on the specific research question, with careful consideration of the target profile (PD-L1, VISTA, or dual), the desired mechanism of action, and the available preclinical and clinical data. As our understanding of the tumor microenvironment deepens, the strategic use of these small molecules, either as monotherapies or in combination with other treatments, holds the potential to significantly broaden the reach and efficacy of cancer immunotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS-202 - Wikipedia [en.wikipedia.org]
- 9. Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viewing the immune checkpoint VISTA: landscape and outcomes across cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
On-Target Activity of Ca-170: A Comparative Analysis
Ca-170 is an orally bioavailable small molecule designed to dually inhibit the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] This guide provides a comparative overview of this compound's on-target activity, supported by preclinical and clinical data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
The primary mechanism of action of this compound is the inhibition of the PD-L1 and VISTA pathways, which are negative regulators of T-cell activation. By blocking these checkpoints, this compound aims to restore and enhance the anti-tumor immune response.[1][2] Preclinical studies have shown that this compound can rescue the proliferation and effector functions of T-cells that are inhibited by PD-L1/L2 and VISTA.[3][4] However, there is conflicting evidence regarding its direct interaction with PD-L1. While some research suggests that this compound leads to the formation of a defective ternary complex, other studies using NMR and HTRF assays have not detected direct binding between this compound and PD-L1.[3][5]
Preclinical Efficacy
In preclinical murine syngeneic tumor models, oral administration of this compound has demonstrated significant anti-tumor efficacy.[3] The tables below summarize the key preclinical data comparing this compound with other checkpoint inhibitors.
In Vivo Tumor Growth Inhibition
| Compound | Dose | Tumor Model | Tumor Growth Inhibition (TGI) | Day of Measurement |
| This compound | 10 mg/kg | B16/F1 | 23% | Day 18 |
| This compound | 100 mg/kg | B16/F1 | 41% | Day 18 |
| Anti-PD-1 Antibody | 100 µ g/day | B16/F1 | 7% | Day 18 |
| This compound | Not Specified | MC38 | 43% | Day 13 |
| Anti-PD-1 Antibody | Not Specified | MC38 | 36% | Day 13 |
In Vitro T-Cell Activation
| Compound | Target | Assay | Readout | Result |
| This compound | PD-L1, VISTA | T-cell Proliferation Assay | Proliferation Rescue | Dose-dependent rescue of T-cell proliferation inhibited by PD-L1/L2 and VISTA[3][4] |
| This compound | PD-L1, VISTA | IFN-γ Secretion Assay | IFN-γ Secretion | Potent rescue of IFN-γ secretion inhibited by PD-L1, PD-L2, or VISTA[6] |
Comparison with Other Oral PD-L1 Inhibitors
Several other oral small-molecule PD-L1 inhibitors are in development. The following table provides a high-level comparison based on available data.
| Compound | Developer | Target(s) | Key Preclinical/Clinical Findings |
| This compound | Aurigene/Curis | PD-L1, VISTA | Preclinical tumor growth inhibition; Phase II clinical trials initiated.[5] |
| INCB099280 | Incyte | PD-L1 | Generally well-tolerated in Phase 1, with an ORR of 17.8% at 400 mg bid in mixed tumor types.[3][5] |
| BMS-202 | Bristol-Myers Squibb | PD-L1 | IC50 of 18 nM for PD-1/PD-L1 inhibition; induces PD-L1 dimerization.[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for assessing T-cell activation.
Caption: Proposed mechanism of this compound in blocking PD-L1 and VISTA signaling.
Caption: A generalized workflow for assessing T-cell activation in vitro.
Experimental Protocols
In Vivo Murine Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.
General Protocol:
-
Cell Line: Murine cancer cell lines such as B16/F1 melanoma or MC38 colon adenocarcinoma are used.
-
Animal Model: C57BL/6 mice are typically used for these syngeneic models.
-
Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors are established (e.g., reaching a volume of ~100 mm³), mice are randomized into treatment groups. This compound is administered orally, typically once or twice daily. Comparator agents, such as anti-PD-1 antibodies, are administered via intraperitoneal injection. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
In Vitro T-Cell Activation Assay (General)
Objective: To assess the ability of this compound to rescue T-cell function from PD-L1 or VISTA-mediated inhibition.
General Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. T-cells can be further purified if required.
-
Co-culture Setup: T-cells are co-cultured with target cells that express PD-L1 or VISTA. These can be engineered cell lines or activated antigen-presenting cells.
-
Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation.
-
Treatment: this compound or comparator compounds are added to the co-culture at various concentrations.
-
Incubation: The cells are incubated for a period of 48 to 72 hours.
-
Readouts:
-
T-cell Proliferation: Proliferation is measured by techniques such as CFSE or BrdU incorporation, which can be analyzed by flow cytometry.
-
Cytokine Secretion: The concentration of secreted cytokines, such as Interferon-gamma (IFN-γ), in the culture supernatant is quantified using an ELISA or a multiplex bead-based assay.
-
-
Data Analysis: The ability of the compound to rescue T-cell proliferation or IFN-γ secretion in the presence of PD-L1 or VISTA is calculated relative to control wells.
Note: The exact protocols used in the studies cited may have specific variations not detailed here.
Summary
This compound is a promising oral, dual inhibitor of PD-L1 and VISTA with demonstrated preclinical anti-tumor activity. Its oral route of administration offers a potential advantage over intravenously administered antibody therapies. However, the conflicting data on its direct binding to PD-L1 warrants further investigation to fully elucidate its mechanism of action. The comparative data presented in this guide provides a framework for evaluating this compound against other immune checkpoint inhibitors. Further head-to-head studies with other oral small molecules and approved antibody therapies will be crucial in determining its definitive clinical potential.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of BMS-202: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis: Ca-170 vs. Atezolizumab in Immune Checkpoint Inhibition
A head-to-head comparison of the first-in-class oral, dual PD-L1/VISTA inhibitor, Ca-170, and the established anti-PD-L1 monoclonal antibody, Atezolizumab (Compound Y), reveals distinct pharmacological profiles and mechanisms of action. This guide provides a summary of their preclinical data, experimental methodologies, and therapeutic rationale for researchers in oncology and drug development.
This compound, developed by Curis and Aurigene, is a small molecule designed for oral administration to selectively target two independent immune checkpoints: Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] In contrast, Atezolizumab is a humanized monoclonal antibody administered intravenously that specifically targets PD-L1. While both agents aim to block inhibitory signals to reactivate anti-tumor T cell responses, their differing modalities—small molecule versus antibody—confer unique characteristics.[3]
It is important to note that the clinical development of this compound was discontinued, and some independent studies have raised questions regarding its direct binding to PD-L1.[4] This comparison is based on data from its preclinical development.
Quantitative Data Summary
The following tables summarize key preclinical data for this compound and Atezolizumab, offering a comparative view of their potency and pharmacological properties.
Table 1: In Vitro Biological Activity
| Parameter | This compound | Atezolizumab (Compound Y) |
| Target(s) | PD-L1, VISTA[1] | PD-L1[3] |
| PD-L1 Binding Affinity (KD) | Data not disclosed; activity inferred from functional assays[4][5] | ~0.19 - 1.75 nM (varies by PD-L1 form)[6][7] |
| Functional Activity | Potent rescue of T cell proliferation and IFN-γ secretion suppressed by PD-L1 or VISTA[5][8] | Blocks PD-1/PD-L1 interaction, reversing inhibition of T cell activation[9] |
| EC50 (T cell activation) | Low nanomolar potency reported in company data[4] | 0.22 - 0.32 nM (in vitro bioassay)[9] |
Table 2: Pharmacokinetic & In Vivo Efficacy Data
| Parameter | This compound | Atezolizumab (Compound Y) |
| Administration Route | Oral[1] | Intravenous[3] |
| Oral Bioavailability | ~40% (mouse), <10% (monkey)[5][10] | N/A |
| Plasma Half-life | ~0.5h (mouse), ~3.25-4.0h (monkey)[5][10] | Not directly comparable due to different modality |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition in multiple syngeneic mouse models[5][8] | Significant tumor growth inhibition in humanized mouse xenograft models[11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound and Atezolizumab.
T Cell Activation/Proliferation Rescue Assay
This assay measures the ability of a compound to restore T cell function that has been suppressed by immune checkpoint proteins.
-
Objective: To determine the potency of this compound or Atezolizumab in rescuing T cell proliferation and cytokine secretion (e.g., IFN-γ) from PD-L1 or VISTA-mediated inhibition.
-
Methodology:
-
T cells (e.g., human peripheral blood mononuclear cells or mouse splenocytes) are co-cultured with antigen-presenting cells engineered to express PD-L1.[4]
-
T cells are stimulated through their T cell receptor (TCR), typically using anti-CD3 and anti-CD28 antibodies.[13][14][15]
-
The investigational drug (this compound or Atezolizumab) is added at various concentrations.
-
After an incubation period of 2-4 days, T cell proliferation is measured, often by quantifying the dilution of a fluorescent dye like CFSE or by 3H-thymidine incorporation.[13][16]
-
Supernatants are collected to measure IFN-γ levels via ELISA as a marker of T cell effector function.[2]
-
Syngeneic Mouse Tumor Model Studies
These in vivo models are essential for evaluating the anti-tumor efficacy of immunotherapies in the context of a competent immune system.[17][18]
-
Objective: To assess the in vivo anti-tumor activity of orally administered this compound or intravenously administered Atezolizumab.
-
Methodology:
-
Tumor Implantation: Cancer cells of murine origin (e.g., CT26 colorectal carcinoma or 4T1 breast cancer) are implanted subcutaneously into immunocompetent mice of the same genetic background (e.g., BALB/c).[18][19]
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups. This compound is administered orally, typically once daily.[20] Atezolizumab (or a murine surrogate) is administered via intraperitoneal or intravenous injection.[19]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as a measure of toxicity.[12]
-
Endpoint Analysis: At the end of the study, tumors may be excised for analysis of tumor-infiltrating immune cells (e.g., CD8+ T cells) by flow cytometry to understand the immunological mechanism of action.[19][21]
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a standard method for quantifying the binding kinetics and affinity between molecules, such as an antibody and its target protein.
-
Objective: To determine the binding affinity (KD) of Atezolizumab to the PD-L1 protein.
-
Methodology:
-
One molecule (e.g., Atezolizumab) is immobilized on a sensor chip surface.[7][22]
-
The other molecule (e.g., recombinant human PD-L1 protein) is flowed over the surface at various concentrations.
-
A sensor detects changes in the refractive index at the surface as binding occurs, generating a sensorgram.
-
From these sensorgrams, the association rate (ka) and dissociation rate (kd) are calculated. The equilibrium dissociation constant (KD) is determined as kd/ka.[7]
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways and the proposed mechanisms of action for this compound and Atezolizumab.
References
- 1. selleckchem.com [selleckchem.com]
- 2. curis.com [curis.com]
- 3. Structural basis of the therapeutic anti-PD-L1 antibody atezolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Anti-PD-L1 immunoconjugates for cancer therapy: Are available antibodies good carriers for toxic payload delivering? [frontiersin.org]
- 7. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Unlocking the Potential of this compound: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 11. Preclinical Characterization of a Novel Anti-Cancer PD-L1 Inhibitor RPH-120 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Preclinical Characterization of a Novel Anti-Cancer PD-L1 Inhibitor RPH-120 [frontiersin.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 18. criver.com [criver.com]
- 19. noblelifesci.com [noblelifesci.com]
- 20. curis.com [curis.com]
- 21. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Navigating the Landscape of Small Molecule PD-L1 Inhibitors: A Comparative Analysis of Ca-170
For researchers, scientists, and drug development professionals navigating the burgeoning field of cancer immunotherapy, the allure of orally bioavailable small molecule immune checkpoint inhibitors is undeniable. Ca-170, a first-in-class oral antagonist of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA), has emerged as a significant contender. This guide provides an objective comparison of this compound with other small molecule and peptide-based PD-L1 inhibitors, supported by experimental data to aid in the critical evaluation of its specificity and therapeutic potential.
This compound is designed to disrupt the immunosuppressive signals mediated by both PD-L1 and VISTA, thereby enhancing anti-tumor T-cell responses.[1] Its development marks a pivotal shift from monoclonal antibody-based therapies, offering the promise of improved patient convenience and potentially different safety profiles. However, the scientific community has also raised questions regarding its precise mechanism of action, particularly its direct interaction with PD-L1.[2][3] This guide delves into the available data to provide a comprehensive overview.
Comparative Analysis of Preclinical Activity
The preclinical efficacy of this compound has been demonstrated in various syngeneic mouse tumor models, where it has shown to inhibit tumor growth and promote T-cell activation. To provide a clear comparison, this section summarizes the key preclinical data for this compound and two other classes of non-antibody PD-L1 inhibitors: the small molecule inhibitor BMS-1166 and the peptide-based inhibitor Peptide-57.
| Compound | Target(s) | In Vitro Activity (PD-L1 Inhibition) | In Vivo Efficacy Highlights |
| This compound | PD-L1, VISTA | Functional rescue of T-cell proliferation and IFN-γ secretion inhibited by PD-L1 and VISTA.[1] EC50 for T-cell activation in the presence of PD-L1 is reported to be in the nanomolar range in some assays. | Dose-dependent tumor growth inhibition in multiple syngeneic mouse models (e.g., MC38 colon adenocarcinoma). Efficacy is associated with increased T-cell activation and infiltration into tumors.[4] |
| BMS-1166 | PD-L1 | Potent inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 1.4 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.[5] | Demonstrates in vivo anti-tumor efficacy in mouse tumor models.[4] |
| Peptide-57 | PD-L1 | Macrocyclic peptide that binds to PD-L1 with high affinity, with a reported Kd significantly below 0.1 µM in NMR titration experiments.[6] The EC50 for restoring T-cell receptor (TCR) activity is 566 nM.[6] Reported IC50 against PD-1/PD-L1 binding is 7.68 nM. | Shows anti-tumor activity in preclinical models. |
Unraveling the Mechanism: The Specificity Debate
A critical aspect of validating any targeted therapy is confirming its direct interaction with the intended molecular target. In the case of this compound, while functional assays demonstrate its ability to counteract PD-L1-mediated immunosuppression, some studies using biophysical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and HTRF have failed to show direct binding of this compound to human PD-L1.[2][3] This has led to a hypothesis that this compound's primary mechanism of action may be through the inhibition of VISTA, or through an indirect effect on the PD-1/PD-L1 axis. In contrast, BMS-1166 has been shown to directly bind to PD-L1 and induce its dimerization.
Experimental Protocols
To provide a deeper understanding of how the specificity and activity of these inhibitors are assessed, detailed methodologies for key experiments are outlined below.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is a standard method for quantifying the binding affinity of inhibitors to the PD-1/PD-L1 complex.
Principle: The assay relies on the transfer of energy (FRET) between a donor fluorophore conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore on the other (e.g., PD-L1). Inhibition of the interaction leads to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, each tagged with a specific epitope (e.g., His-tag, Fc), are used. Donor (e.g., Europium cryptate-labeled anti-tag antibody) and acceptor (e.g., d2-labeled anti-tag antibody) fluorophores are prepared in assay buffer.
-
Compound Dispensing: A serial dilution of the test compound (e.g., BMS-1166) is dispensed into a 384-well plate.
-
Protein Incubation: The tagged PD-1 and PD-L1 proteins are added to the wells containing the compound and incubated to allow for binding.
-
Detection Reagent Addition: The donor and acceptor fluorophore-conjugated antibodies are added and the plate is incubated.
-
Signal Measurement: The plate is read on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). The ratio of these signals is used to calculate the degree of inhibition and determine the IC50 value.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Validation
NMR spectroscopy is a powerful technique to definitively determine if a small molecule directly binds to a protein target.
Principle: The binding of a small molecule to a protein can cause changes in the chemical environment of the protein's atoms, leading to shifts in their NMR resonance frequencies (chemical shift perturbations).
Protocol Outline:
-
Protein Preparation: A sample of purified, isotopically labeled (e.g., ¹⁵N) target protein (e.g., PD-L1) is prepared in a suitable NMR buffer.
-
NMR Spectra Acquisition (Apo): A baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone (apo state) is recorded.
-
Ligand Titration: The small molecule inhibitor (e.g., this compound) is titrated into the protein sample at increasing molar ratios.
-
NMR Spectra Acquisition (Holo): At each titration point, a new 2D ¹H-¹⁵N HSQC spectrum is acquired.
-
Data Analysis: The spectra are overlaid and analyzed for chemical shift perturbations. Significant and specific shifts in the protein's peaks upon addition of the ligand provide strong evidence of direct binding. The absence of such shifts suggests a lack of direct interaction under the tested conditions.
T-Cell Activation Bioassay
This cell-based assay assesses the functional consequence of inhibiting the PD-1/PD-L1 pathway.
Principle: T-cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter are co-cultured with antigen-presenting cells (APCs) expressing PD-L1. Inhibition of the PD-1/PD-L1 interaction by a test compound relieves the suppression of T-cell activation, leading to an increase in reporter gene expression.
Protocol Outline:
-
Cell Culture: PD-1 expressing Jurkat T-cells (with an NFAT-luciferase reporter) and PD-L1 expressing CHO-K1 cells are cultured.
-
Co-culture Setup: The two cell lines are co-cultured in a 96-well plate in the presence of a T-cell receptor (TCR) activator.
-
Compound Treatment: A serial dilution of the test inhibitor (e.g., this compound) is added to the co-culture.
-
Incubation: The plate is incubated to allow for T-cell activation.
-
Luminescence Measurement: A luciferase substrate is added, and the luminescence is measured using a luminometer. An increase in luminescence in the presence of the inhibitor indicates a reversal of PD-L1-mediated T-cell suppression.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the targeted signaling pathway and the experimental workflows.
PD-1/PD-L1 and VISTA Signaling Pathway
HTRF Assay Workflow
T-Cell Activation Assay Workflow
Conclusion
This compound represents a promising step forward in the development of oral immunotherapies. Its dual targeting of PD-L1 and VISTA offers a potentially broader mechanism of action compared to single-pathway inhibitors. While its preclinical efficacy is evident, the debate surrounding its direct binding to PD-L1 highlights the importance of a multi-faceted approach to inhibitor validation, combining functional assays with direct biophysical measurements. For researchers and drug developers, a thorough understanding of the strengths and limitations of different validation methods is crucial for making informed decisions in the pursuit of novel cancer treatments. This guide provides a framework for such an evaluation, emphasizing the need for rigorous, data-driven assessment of new therapeutic candidates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. isogen-lifescience.com [isogen-lifescience.com]
- 8. HTRF: a technology tailored for biomarker determination—novel analytical detection system suitable for detection of specific autoimmune antibodies as biomarkers in nanogram level in different body fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Cross-Validation of CA-170, a Dual VISTA and PD-L1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for CA-170, a first-in-class, orally bioavailable small molecule designed to antagonize the V-domain Ig suppressor of T-cell activation (VISTA) and Programmed Death-Ligand 1 (PD-L1) immune checkpoints.[1][2] By examining data across different preclinical models, this document aims to offer a clear perspective on the compound's efficacy, mechanism of action, and potential as a cancer therapeutic.
Introduction to this compound
This compound is an orally administered small molecule that selectively targets and binds to the immune checkpoint proteins PD-L1, PD-L2, and VISTA.[3] These proteins are crucial negative regulators of the immune system, and their expression on tumor cells or other cells within the tumor microenvironment can lead to the suppression of T-cell activity, allowing cancer to evade immune destruction.[4][5] By inhibiting these pathways, this compound is designed to restore T-cell function and enhance the body's natural anti-tumor immune response.[3] Its development as an oral small molecule offers potential advantages over antibody-based therapies, including ease of administration and a shorter half-life, which may help in managing immune-related adverse events.[6][7]
Comparative Efficacy in Preclinical Tumor Models
This compound has demonstrated significant anti-tumor efficacy as a single agent in multiple immunocompetent mouse tumor models. The data below summarizes its performance in inhibiting tumor growth across different cancer types.
| Tumor Model | Mouse Strain | This compound Dose (Oral, QD) | Tumor Growth Inhibition (TGI) | Comparator | Comparator TGI | Reference |
| MC38 Colon Carcinoma | C57BL/6 | 10 mg/kg | 43% | Anti-PD-1 Antibody | 36% | [2] |
| B16F10 Melanoma | C57BL/6 | 10 mg/kg | 23% | Anti-PD-1 Antibody | 7% | [2] |
| B16F10 Melanoma | C57BL/6 | 100 mg/kg | 41% | Anti-PD-1 Antibody | 7% | [2] |
| B16F10 Lung Metastasis | C57BL/6 | Not Specified | 73% (Reduction in metastatic counts) | Not Specified | Not Specified | [8] |
Note: TGI data is based on measurements at specific time points (e.g., Day 13 for MC38, Day 18 for B16F10) as reported in the cited preclinical studies.
Mechanism of Action: T-Cell Activation
A core component of this compound's mechanism is the reactivation of suppressed T-cells. Preclinical studies have validated this by measuring markers of T-cell proliferation and activation within the tumor microenvironment and in peripheral blood.
| Model | Measurement | Observation with this compound Treatment | Reference |
| CT26 Colon Carcinoma | Proliferating (Ki67+) CD8+ T-cells in Tumor | Significant Increase | [9] |
| CT26 Colon Carcinoma | Activated (OX-40+) CD8+ T-cells in Tumor | Significant Increase | [9] |
| CT26 Colon Carcinoma | Proliferating (Ki67+) CD4+ T-cells in Tumor | Significant Increase | [9] |
| CT26 Colon Carcinoma | Activated (OX-40+) CD4+ T-cells in Tumor | Significant Increase | [9] |
| MC38 Colon Carcinoma | Granzyme B in CD8+ T-cells (Blood) | Significant Increase | [8] |
| MC38 Colon Carcinoma | IFN-γ in CD8+ T-cells (Blood & Tumor) | Increased Levels | [8] |
| Human PBMCs (in vitro) | T-cell Proliferation & IFN-γ Secretion | Potent rescue from PD-L1/VISTA inhibition | [1][6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes discussed, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for evaluating this compound.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by this compound.
Caption: Inhibition of the VISTA signaling pathway by this compound.
Caption: A typical preclinical in vivo experimental workflow for evaluating this compound.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the preclinical evaluation of this compound.
1. In Vivo Tumor Growth Inhibition Studies
-
Cell Lines and Animal Models: Murine cancer cell lines such as MC38 (colon carcinoma) or B16F10 (melanoma) are used.[2] Cells are subcutaneously implanted into immunocompetent, syngeneic mice (e.g., C57BL/6).[2]
-
Dosing Regimen: Once tumors are established, mice are randomized into treatment groups. This compound is administered orally, typically once daily (QD).[8] Vehicle (e.g., water) is used as a negative control, and an antibody-based checkpoint inhibitor (e.g., anti-PD-1) is often used as a positive control.[2]
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The study endpoint is typically reached when tumors in the control group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle control group.[2]
2. T-Cell Activation and Proliferation Assays (Ex Vivo/In Vivo)
-
Sample Collection: At the study endpoint, tumors and blood are collected from the treated mice.[8][9]
-
Cell Isolation: Tumor-infiltrating lymphocytes (TILs) are isolated from the tumor tissue through enzymatic digestion and density gradient centrifugation. Peripheral blood mononuclear cells (PBMCs) are isolated from blood.
-
Flow Cytometry Analysis: Isolated cells are stained with fluorescently-labeled antibodies against various cell surface and intracellular markers.
-
Proliferation: Ki67 is used as a marker for proliferating cells (e.g., Ki67+ CD8+ T-cells).[9]
-
Activation: Markers like OX-40 or CD69 are used to identify activated T-cells.[9]
-
Effector Function: Intracellular staining for Granzyme B and IFN-γ is performed to assess the cytotoxic potential and effector function of T-cells.[8]
-
-
Data Analysis: The percentage of positive cells for each marker within specific T-cell populations (CD4+ and CD8+) is quantified using a flow cytometer.
3. In Vitro T-Cell Rescue Assay
-
Cell Culture: Human PBMCs are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation.
-
Immune Suppression: Recombinant PD-L1 or VISTA proteins are added to the culture to suppress T-cell activity, which is measured by a reduction in IFN-γ secretion.[1]
-
This compound Treatment: this compound is added to the suppressed T-cell cultures at varying concentrations.
-
Endpoint Measurement: The release of IFN-γ into the cell culture supernatant is measured (e.g., by ELISA). The ability of this compound to "rescue" the T-cells and restore IFN-γ production is quantified.[9]
Conclusion
The cross-validation of this compound in various preclinical models consistently demonstrates its potential as an oral immune checkpoint inhibitor. The compound shows significant single-agent anti-tumor activity in multiple murine cancer models, often comparable or superior to antibody-based controls.[2] This efficacy is strongly correlated with its mechanism of action: the enhancement of T-cell proliferation and activation, as evidenced by increased levels of Ki67, OX-40, Granzyme B, and IFN-γ in tumor-infiltrating and peripheral T-cells.[8][9] While some studies have questioned the direct binding of this compound to PD-L1, suggesting its primary effect may be via the VISTA pathway, the functional outcomes in cellular and in vivo models point to a robust immune-activating effect.[5][10] These preclinical findings have provided a strong rationale for the advancement of this compound into human clinical trials.[6][11]
References
- 1. curis.com [curis.com]
- 2. curis.com [curis.com]
- 3. Facebook [cancer.gov]
- 4. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 5. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the Potential of this compound: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 8. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Ca-170 vs. Placebo: A Head-to-Head Look at a Novel Immunotherapy Clinical Trial Design
A detailed comparison of the clinical trial design for Ca-170, a first-in-class oral immune checkpoint inhibitor, against a placebo control group in the context of combination therapy for advanced non-small cell lung cancer. This guide is intended for researchers, scientists, and drug development professionals.
This compound is an orally administered small molecule designed to inhibit the immune checkpoint proteins PD-L1 (Programmed Death-Ligand 1) and VISTA (V-domain Ig Suppressor of T-cell Activation).[1][2] By targeting these pathways, this compound aims to restore the anti-tumor activity of the immune system. While early phase trials of this compound were open-label and focused on safety and dose-finding, a pivotal Phase IIb/III clinical trial, known as the ASIAD-2 study, was designed to rigorously evaluate its efficacy in a placebo-controlled, double-blind setting.[1]
This guide provides a comprehensive comparison of the this compound and placebo arms of the ASIAD-2 trial (CTRI/2020/07/026870), offering insights into the experimental protocol and data endpoints.
Experimental Protocol: ASIAD-2 Trial
The ASIAD-2 trial is a multicenter, randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of this compound when added to a standard-of-care chemoradiation regimen in patients with unresectable Stage III or IVa non-squamous non-small cell lung cancer (NSCLC).[1]
Patient Population: The trial enrolls adult patients with histologically confirmed unresectable Stage III or IVa non-squamous NSCLC who have not received prior systemic therapy for their advanced disease. Key inclusion criteria typically involve an ECOG performance status of 0 or 1 and adequate organ function.
Treatment Arms: Patients are randomized to one of two treatment arms:
-
Experimental Arm: this compound administered orally in combination with standard chemotherapy and radiation therapy.
-
Control Arm: A matching placebo administered orally in combination with the same standard chemotherapy and radiation therapy.
Blinding and Randomization: To minimize bias, the trial employs a double-blind design, where neither the patients nor the investigators know which treatment is being administered. A robust randomization process is used to ensure a balanced distribution of patients between the two arms.
Comparative Analysis of Trial Design
| Parameter | This compound Arm | Placebo Arm | Rationale for Comparison |
| Investigational Agent | This compound (oral small molecule) | Matching oral placebo | To isolate the specific effect of this compound from the backbone therapy. |
| Backbone Therapy | Standard-of-care chemotherapy and radiation | Standard-of-care chemotherapy and radiation | To evaluate the additive benefit of this compound to the current standard treatment. |
| Blinding | Double-blind | Double-blind | To prevent bias in patient-reported outcomes and investigator assessments. |
| Randomization | Randomized | Randomized | To ensure comparability between the treatment and control groups. |
| Primary Endpoint | Objective Response Rate (ORR) | Objective Response Rate (ORR) | To measure the direct anti-tumor activity of the combination therapy. |
| Secondary Endpoints | Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), Safety and Tolerability | Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), Safety and Tolerability | To provide a comprehensive assessment of clinical benefit and risk. |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the blockade of two key inhibitory signaling pathways in the tumor microenvironment. The following diagrams illustrate the targeted pathways and the overall workflow of the ASIAD-2 clinical trial.
Caption: Targeted signaling pathways of this compound.
Caption: High-level workflow of the ASIAD-2 clinical trial.
Conclusion
The ASIAD-2 clinical trial represents a critical step in evaluating the potential of this compound as a novel oral immunotherapy for non-small cell lung cancer. The randomized, double-blind, placebo-controlled design is the gold standard for generating high-quality evidence of a drug's efficacy and safety. By comparing the addition of this compound to a standard-of-care regimen against a placebo, this study aims to provide definitive data on the clinical benefit of this dual PD-L1 and VISTA inhibitor. The results of this trial will be crucial in determining the future role of this compound in the treatment landscape for NSCLC.
References
Benchmarking CA-170: A Comparative Guide to PD-L1 and VISTA Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CA-170, a first-in-class oral small molecule inhibitor of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA), against other known inhibitors of these pathways. The information presented herein is intended to assist researchers in evaluating the performance and potential applications of this compound in the context of cancer immunotherapy.
Introduction to this compound
This compound is an orally bioavailable small molecule designed to dually target the PD-L1 and VISTA immune checkpoints.[1] By inhibiting these two distinct negative regulatory pathways, this compound aims to restore and enhance the anti-tumor activity of T cells.[1][2] Preclinical studies have demonstrated that this compound can induce T-cell proliferation and interferon-gamma (IFN-γ) production in the presence of PD-L1 or VISTA-mediated suppression.[1][3] Furthermore, in vivo studies have shown its potential to inhibit tumor growth.[3][4]
A notable point of discussion in the scientific community is the precise mechanism of action of this compound. While functional assays suggest activity against PD-L1 and VISTA, some biophysical studies, including nuclear magnetic resonance (NMR) and homogenous time-resolved fluorescence (HTRF), have not demonstrated direct binding of this compound to PD-L1.[5][6][7] This has led to the hypothesis that this compound may act through an alternative mechanism to modulate the PD-1/PD-L1 pathway, potentially by affecting the formation of a defective ternary complex.[8] One study suggests that the primary activity of this compound may be through the VISTA pathway.[4]
This guide will present the available performance data for this compound and compare it with established inhibitors of the PD-L1 and VISTA pathways, including small molecules and monoclonal antibodies.
Quantitative Performance Data
The following tables summarize the in vitro potency of this compound and selected comparator inhibitors. It is important to note that assay conditions can vary between studies, and direct comparison of absolute values should be made with caution.
Table 1: In Vitro Potency Against PD-L1
| Compound/Antibody | Type | Target | Assay | IC50/EC50 | Reference |
| This compound | Small Molecule | PD-L1 & VISTA | T-cell Proliferation Assay | EC50: 66.1 nM | [9] |
| BMS-1166 | Small Molecule | PD-L1 | HTRF Binding Assay | IC50: 1.4 nM | [1] |
| Atezolizumab | Monoclonal Antibody | PD-L1 | Reporter Gene Assay | EC50: 6.46 ng/ml | [10] |
| Pembrolizumab | Monoclonal Antibody | PD-1 | T-cell Inhibition Assay | IC50: 0.535 µg/mL | [11] |
Table 2: In Vitro Potency Against VISTA
| Compound/Antibody | Type | Target | Assay | IC50/EC50 | Reference |
| This compound | Small Molecule | PD-L1 & VISTA | IFN-γ Release Assay | EC50: 82.9 nM | [9] |
| MG-V-53 | Small Molecule | VISTA | Not Specified | IC50: 121 nM | [11] |
| HMBD-002 | Monoclonal Antibody | VISTA | Not Specified | Low pM affinity | [12] |
| Onvatilimab (JNJ-61610588) | Monoclonal Antibody | VISTA | Not Specified | Not Specified | [13] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound signaling pathway targeting PD-L1 and VISTA.
Caption: Experimental workflow for evaluating inhibitor performance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general framework and may require optimization for specific experimental conditions.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is used to quantify the binding affinity of inhibitors to the PD-1/PD-L1 complex.
-
Principle: The assay utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody recognizing tagged PD-1 and an acceptor fluorophore (e.g., d2) conjugated to an anti-tag antibody recognizing tagged PD-L1. When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[9][10]
-
Materials:
-
Recombinant human PD-1 and PD-L1 proteins with appropriate tags (e.g., His, Fc).
-
Anti-tag antibodies conjugated to HTRF donor and acceptor fluorophores.
-
Assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).
-
Test inhibitors (e.g., this compound, BMS-1166) at various concentrations.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Dispense the inhibitor solutions into the wells of the 384-well plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents (donor and acceptor-conjugated antibodies).
-
Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours) to allow for binding equilibrium.
-
Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF plate reader.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the ratio against the inhibitor concentration to determine the IC50 value.[10][14]
-
T-cell Proliferation Assay
This assay measures the ability of an inhibitor to restore T-cell proliferation that has been suppressed by PD-L1 or VISTA.
-
Principle: T-cell proliferation can be measured using various methods, such as the incorporation of a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity that can be quantified by flow cytometry.[15]
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Cell line engineered to express human PD-L1 or VISTA.
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies).
-
CFSE staining solution.
-
Complete RPMI-1640 medium.
-
Test inhibitors.
-
Flow cytometer.
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Label the PBMCs with CFSE according to the manufacturer's protocol.
-
Co-culture the CFSE-labeled PBMCs with the PD-L1 or VISTA-expressing cells in a 96-well plate.
-
Add T-cell activation stimuli (anti-CD3/anti-CD28) to the co-culture.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry, gating on the T-cell populations and measuring the dilution of CFSE fluorescence to determine the extent of proliferation.
-
Plot the percentage of proliferating T cells against the inhibitor concentration to calculate the EC50 value.[16][17]
-
Interferon-Gamma (IFN-γ) Release Assay
This assay quantifies the secretion of IFN-γ, a key cytokine produced by activated T cells, to assess the functional consequence of checkpoint inhibition.
-
Principle: The amount of IFN-γ secreted into the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[18]
-
Materials:
-
Human PBMCs.
-
Cell line expressing human PD-L1 or VISTA.
-
T-cell activation stimuli.
-
Test inhibitors.
-
Human IFN-γ ELISA kit.
-
96-well ELISA plates.
-
Plate reader.
-
-
Procedure:
-
Set up the T-cell co-culture and inhibitor treatment as described in the T-cell proliferation assay protocol.
-
After an incubation period of 48-72 hours, centrifuge the plate and collect the culture supernatants.
-
Perform the IFN-γ ELISA on the collected supernatants according to the kit manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody specific for human IFN-γ.
-
Adding the culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Generate a standard curve using the IFN-γ standards and determine the concentration of IFN-γ in the samples.
-
Plot the IFN-γ concentration against the inhibitor concentration to determine the EC50 value.[19]
-
References
- 1. curis.com [curis.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1 derived this compound is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. revvity.com [revvity.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HMBD-002 is a novel, neutralizing, anti-VISTA antibody exhibiting strong preclinical efficacy and safety, being developed as a monotherapy and in combination with pembrolizumab. - ASCO [asco.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. Human IFN gamma ELISA Kit (ab174443) | Abcam [abcam.com]
- 19. cdn.stemcell.com [cdn.stemcell.com]
Safety Operating Guide
Ca-170 proper disposal procedures
It is important to correctly identify the substance you are working with to ensure its safe and proper disposal. The designation "Ca-170" is not associated with a known isotope of calcium. However, it is likely that this refers to one of two substances commonly found in research and development settings: E170 (Calcium Carbonate) or the investigational drug This compound . This guide provides detailed disposal procedures for both possibilities.
Identifying Your Substance
Before proceeding, verify the identity of "this compound" by checking the container label, your experimental protocol, or the Safety Data Sheet (SDS) provided by the manufacturer. The disposal path will differ significantly depending on whether you have Calcium Carbonate or the investigational drug this compound.
Caption: Logical workflow for identifying and disposing of "this compound".
Data Summary: Calcium Carbonate vs. This compound
The following table summarizes key data for Calcium Carbonate (E170) and the investigational drug this compound, based on available Safety Data Sheets.
| Property | Calcium Carbonate (E170) | This compound (Investigational Drug) |
| Chemical Formula | CaCO₃ | C₁₂H₂₀N₆O₇ |
| Appearance | White powder or colorless crystals | Not specified in available SDS |
| Primary Use | Food additive, laboratory chemical, antacid | Investigational new drug for cancer immunotherapy |
| Hazard Classification | Not considered hazardous | Not classified as a hazardous substance or mixture |
| Primary Disposal Route | Standard solid waste, unless contaminated with hazardous materials. | Via institutional hazardous waste program for incineration. |
Disposal Procedures for E170 (Calcium Carbonate)
Calcium Carbonate is generally considered non-hazardous and can be disposed of as regular solid waste, provided it has not been contaminated with other hazardous chemicals.
Experimental Protocol for Disposal of Uncontaminated Calcium Carbonate:
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses and gloves.
-
Containment: Ensure the Calcium Carbonate waste is in a sealed container to prevent dust formation.
-
Labeling: If the original container is not used, label the waste container as "Calcium Carbonate (Non-hazardous)".
-
Disposal: Dispose of the sealed container in the regular laboratory solid waste stream.
If the Calcium Carbonate is contaminated with a hazardous substance, it must be treated as hazardous waste, and the disposal procedure for the contaminant should be followed.
Disposal Procedures for Investigational Drug this compound
While the Safety Data Sheet for this compound indicates it is not classified as a hazardous substance, the disposal of all investigational drugs, regardless of their hazard classification, must be handled with care and in accordance with institutional and regulatory guidelines to prevent environmental contamination and ensure safety.
Experimental Protocol for Disposal of Investigational Drug this compound:
-
Consult Institutional Policy: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific procedures regarding investigational drug disposal.
-
Personal Protective Equipment (PPE): Wear appropriate PPE as specified in the experimental protocol, including safety glasses, gloves, and a lab coat.
-
Containment:
-
Place all waste materials containing this compound (e.g., unused product, contaminated vials, syringes, PPE) into a designated, compatible hazardous waste container.
-
Do not empty residual amounts from vials or other containers. Dispose of them "as is".
-
-
Labeling:
-
Obtain a "HAZARDOUS WASTE" label from your EHS department.
-
Complete the label with the following information:
-
Principal Investigator (PI) name
-
Laboratory location (building and room number)
-
Contact phone number
-
Full chemical name: "this compound" and list any other constituents and their concentrations.
-
-
-
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secure area, such as a locked cabinet or a secondary containment tub.
-
-
Waste Pickup:
-
Once the container is full or ready for disposal, request a hazardous waste pickup from your EHS department through your institution's established procedure.
-
The waste will then be transported to a permitted incineration facility in compliance with EPA and local regulations.
-
Caption: Disposal workflow for the investigational drug this compound.
Personal protective equipment for handling Ca-170
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for handling CA-170, an investigational drug for laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
This compound is an orally available, small-molecule dual antagonist of VISTA and PD-L1, which are negative checkpoint regulators of immune activation.[1][2][3] It is currently under investigation for its potential in cancer immunotherapy.[4][5]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1673534-76-3 | [4][6] |
| Molecular Formula | C₁₂H₂₀N₆O₇ | [1][4][6][7] |
| Molecular Weight | 360.32 g/mol | [1][6][7] |
| Appearance | Solid Powder | [1] |
| Solubility | Soluble in DMSO (e.g., 50 mM or 72 mg/mL) | [1][3] |
Personal Protective Equipment (PPE)
While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols and wear appropriate PPE to minimize any potential risk.[6] The recommended PPE for handling this compound is outlined below.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from accidental splashes or contact with the solid powder.[6] |
| Hand Protection | Protective, chemical-resistant gloves | Prevents direct skin contact with the compound.[6] |
| Body Protection | Lab coat or impervious clothing | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required. | Avoid inhalation of dust or aerosols, especially when handling the powder form.[6] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[6]
-
Avoid Contact: Take necessary precautions to avoid contact with skin and eyes, as well as inhalation of the powder.[6]
-
Personnel: The compound should only be handled by trained personnel familiar with laboratory safety procedures.[8]
Storage Protocol:
-
Temperature: Store the solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[1]
-
In Solvent: If dissolved in a solvent like DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Container: Keep the container tightly sealed to prevent degradation.
The general workflow for handling this compound in a laboratory setting is illustrated below.
Caption: Standard laboratory workflow for handling this compound.
Emergency and First Aid Procedures
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6][8] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[6][8] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing.[6][8] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[6][8] |
Disposal Plan
All waste materials contaminated with this compound should be handled and disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Containment: Place all contaminated disposable materials (e.g., gloves, pipette tips, vials) into a designated and clearly labeled hazardous waste container.
-
Spills: In case of a spill, prevent it from entering drains or water courses. Absorb the spill with an inert material and place it in a suitable container for disposal.[6]
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound waste.
The logical relationship for the disposal of this compound is shown in the diagram below.
Caption: Disposal pathway for this compound contaminated waste.
References
- 1. This compound (CA170) | VISTA/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. curis.com [curis.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | C12H20N6O7 | CID 126843231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
